TASP0390325
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIXGNLBPARAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TASP0390325: A Technical Whitepaper on its Mechanism of Action as a Vasopressin V1B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the mechanism of action of TASP0390325, a potent and selective antagonist of the arginine vasopressin (AVP) V1B receptor. This compound has demonstrated potential as a novel therapeutic agent for stress-related psychiatric disorders, such as depression and anxiety, through its modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This guide synthesizes available preclinical data, detailing its binding affinity, functional antagonism, and effects in established animal models.
Core Mechanism of Action: V1B Receptor Antagonism
This compound exerts its pharmacological effects by selectively binding to and blocking the AVP V1B receptor.[1] The V1B receptor is predominantly expressed on the corticotrophs of the anterior pituitary gland and plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH). Arginine vasopressin, released from the hypothalamus in response to stress, acts synergistically with corticotropin-releasing factor (CRF) to stimulate ACTH secretion from the pituitary. By antagonizing the V1B receptor, this compound attenuates the AVP-mediated component of ACTH release, thereby downregulating the HPA axis response to stress.[1]
Quantitative Pharmacological Profile
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Parameter | Species | Receptor | Value | Reference |
| Ki (nM) | Human | V1B | 1.2 | Iijima et al., 2014 |
| Human | V1A | >1000 | Iijima et al., 2014 | |
| Human | V2 | >1000 | Iijima et al., 2014 | |
| Human | Oxytocin | >1000 | Iijima et al., 2014 | |
| IC50 (nM) | Rat | V1B (AVP-induced Ca2+ influx) | 3.9 | Iijima et al., 2014 |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | This compound Dose (mg/kg, p.o.) | Effect | Reference |
| CRF/dDAVP-induced ACTH release | Rat | 1, 3, 10 | Dose-dependent inhibition of ACTH increase | Iijima et al., 2014 |
| Forced Swimming Test | Rat | 3, 10, 30 | Significant reduction in immobility time | Iijima et al., 2014 |
| Elevated Plus-Maze | Rat | 3, 10 | Significant increase in time spent in open arms | Iijima et al., 2014 |
Pharmacokinetic Profile:
While the primary literature confirms that this compound is orally active and penetrates the pituitary, specific pharmacokinetic parameters such as oral bioavailability and plasma half-life in rats have not been publicly disclosed.[1]
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is centered on its ability to block the signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1B receptor on anterior pituitary corticotrophs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CRF/dDAVP-Induced ACTH Release in Rats
This in vivo assay evaluates the ability of this compound to block the synergistic effects of CRF and a V1B receptor agonist on ACTH secretion.
Protocol Details:
-
Animal Model: Male Wistar rats (200-250g) are used.
-
Surgical Preparation: A catheter is implanted into the jugular vein for intravenous administration and blood sampling. Animals are allowed to recover for 4-5 days.
-
Drug Administration: Following a 16-18 hour fasting period, rats are orally administered this compound (1, 3, or 10 mg/kg) or vehicle.
-
Challenge: One hour after drug administration, a combination of rat CRF (3 µg/kg) and dDAVP (a V2 receptor agonist with some V1B activity, 1 µg/kg) is administered intravenously.
-
Sample Collection and Analysis: Blood samples are collected 15 minutes after the CRF/dDAVP challenge. Plasma is separated by centrifugation, and ACTH levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
Forced Swimming Test in Rats
This behavioral assay is a widely used model to screen for antidepressant-like activity.
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) is filled with water (25°C) to a depth of 30 cm.
-
Pre-test Session: On day 1, rats are placed in the water tank for a 15-minute pre-swim session.
-
Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle is administered orally 60 minutes before the test session on day 2.
-
Test Session: On day 2, rats are placed in the water tank for a 5-minute test session. The duration of immobility is recorded.
Elevated Plus-Maze Test in Rats
This test is used to assess anxiolytic-like effects.
Protocol Details:
-
Animal Model: Male Wistar rats (200-250g) are used.
-
Apparatus: The maze consists of two open arms and two closed arms (50 cm long, 10 cm wide, with 40 cm high walls for the closed arms), elevated 50 cm from the floor.
-
Drug Administration: this compound (3 or 10 mg/kg) or vehicle is administered orally 60 minutes before the test.
-
Test Procedure: Each rat is placed in the center of the maze, facing an open arm. The behavior of the rat is recorded for 5 minutes. The time spent in the open arms and the number of entries into the open arms are measured as indices of anxiety.
Conclusion
This compound is a potent and selective V1B receptor antagonist with a clear mechanism of action centered on the modulation of the HPA axis. Its ability to inhibit ACTH release in response to secretagogues and its efficacy in well-established rodent models of depression and anxiety underscore its potential as a novel therapeutic agent for stress-related disorders. Further clinical investigation is warranted to translate these promising preclinical findings into human therapeutic applications.
References
TASP0390325: A Technical Guide for Preclinical Research in Depression and Anxiety
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B), a key component of the hypothalamic-pituitary-adrenal (HPA) axis implicated in the pathophysiology of stress-related psychiatric disorders. This technical guide provides a comprehensive overview of this compound for preclinical research in depression and anxiety. It details the compound's in vitro and in vivo pharmacological profile, experimental protocols for its evaluation, and the underlying signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language). This document is intended to serve as a thorough resource for researchers and professionals in the field of drug discovery and development.
Introduction
The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating the HPA axis, primarily through its interaction with the V1B receptor located in the anterior pituitary gland.[1] Dysregulation of the HPA axis is a well-established neurobiological feature of major depressive disorder and anxiety disorders. Consequently, antagonism of the V1B receptor presents a promising therapeutic strategy for these conditions. This compound has emerged as a valuable research tool and potential therapeutic candidate due to its high affinity and selectivity for the V1B receptor and its demonstrated efficacy in rodent models of depression and anxiety.[1][2]
In Vitro Pharmacology
The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity and functional antagonist activity at the V1B receptor.
Quantitative Data
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Rat | Pituitary V1B | 2.22 nM | |
| IC50 | Human | Recombinant V1B | 3.1 nM | [1] |
Table 1: In Vitro Antagonist Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound at the V1B receptor.
Experimental Protocol: V1B Receptor Binding Assay (Competitive)
This protocol outlines the general steps for a competitive binding assay to determine the affinity of a test compound like this compound for the V1B receptor.
-
Membrane Preparation:
-
Homogenize tissue expressing the V1B receptor (e.g., rat pituitary or cells transfected with the human V1B receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled V1B receptor ligand (e.g., [3H]-AVP), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Pharmacology
The efficacy of this compound in modulating the HPA axis and its antidepressant and anxiolytic effects have been demonstrated in various rodent models.
Quantitative Data
| Test | Species | Route of Administration | Dose (mg/kg) | Effect | Reference |
| CRF/dDAVP-induced ACTH Release | Rat | Oral | 0.3, 1 | Antagonized the increase in plasma ACTH | |
| Forced Swimming Test | Rat | Oral | 3, 10 | Reduced immobility time | |
| Olfactory Bulbectomy-induced Hyperemotionality | Rat | Oral (chronic) | 0.3 | Reduced hyperemotionality score | |
| Social Interaction Test | Rat | Oral | 10 | Increased social interaction time | |
| Elevated Plus-Maze Test | Rat | Oral | 10 | Increased time spent in open arms | |
| Stress-Induced Hyperthermia | Rat | Oral | 10 | Attenuated the hyperthermic response |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Depression and Anxiety. This table summarizes the effective oral doses of this compound in various behavioral and physiological assays.
Experimental Protocols
This protocol assesses the in vivo antagonism of the pituitary V1B receptor.
-
Animal Preparation:
-
Male Sprague-Dawley rats are used.
-
A catheter is implanted into the jugular vein for blood sampling and drug administration.
-
Animals are allowed to recover for at least two days post-surgery.
-
-
Drug Administration:
-
This compound is administered orally at doses of 0.3 and 1 mg/kg.
-
-
Challenge and Blood Sampling:
-
50 minutes after this compound administration, corticotropin-releasing factor (CRF; 0.3 μg/kg) is injected intravenously.
-
10 minutes after CRF injection (60 minutes post-TASP0390325), desmopressin (dDAVP; 0.5 mg/kg) is injected intravenously.
-
Blood samples are collected at baseline and at various time points after the dDAVP injection.
-
-
ACTH Measurement:
-
Plasma is separated from the blood samples.
-
Adrenocorticotropic hormone (ACTH) levels are measured using a commercially available enzyme immunoassay (EIA) kit.
-
This is a widely used model to screen for antidepressant activity.
-
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.
-
-
Procedure:
-
Pre-test session: On the first day, rats are placed in the water cylinder for a 15-minute period.
-
Test session: 24 hours after the pre-test, rats are administered this compound orally (3 and 10 mg/kg).
-
60 minutes after drug administration, the rats are placed back into the water cylinder for a 5-minute test session.
-
-
Behavioral Scoring:
-
The duration of immobility (floating without struggling, making only movements necessary to keep the head above water) is recorded during the 5-minute test session.
-
This model is used to induce depressive-like behaviors.
-
Surgical Procedure:
-
Rats are anesthetized (e.g., with pentobarbital).
-
The animal is placed in a stereotaxic apparatus.
-
A burr hole is drilled into the skull over the olfactory bulbs.
-
The olfactory bulbs are aspirated using a suction pipette.
-
The cavity is filled with a hemostatic sponge, and the incision is closed.
-
Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
-
Animals are allowed a recovery period of at least 14 days.
-
-
Drug Administration:
-
This compound (0.3 mg/kg) is administered orally once daily for 14 consecutive days (chronic treatment).
-
-
Behavioral Assessment (Hyperemotionality Score):
-
Hyperemotionality is assessed based on the rat's response to various stimuli (e.g., approach, handling, startle response).
-
A scoring system is used to quantify the degree of hyperemotionality.
-
This test assesses anxiolytic activity by measuring the time spent in active social engagement.
-
Apparatus:
-
A novel, dimly lit open field arena.
-
-
Procedure:
-
Rats are housed individually for a period before the test to increase their motivation for social interaction.
-
This compound (10 mg/kg) is administered orally 60 minutes before the test.
-
Pairs of unfamiliar, weight-matched rats (one treated, one untreated) are placed in the arena.
-
-
Behavioral Scoring:
-
The total time the treated rat spends actively interacting with the untreated partner (e.g., sniffing, grooming, following) is recorded over a 10-minute session.
-
The EPM is a standard paradigm for assessing anxiety-like behavior.
-
Apparatus:
-
A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal size.
-
-
Procedure:
-
This compound (10 mg/kg) is administered orally 60 minutes before the test.
-
Each rat is placed in the center of the maze, facing an open arm.
-
-
Behavioral Scoring:
-
The number of entries into and the time spent in the open and closed arms are recorded for a 5-minute session. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
This test measures the anxiolytic potential of a compound by its ability to attenuate the rise in body temperature induced by stress.
-
Procedure:
-
Rats are habituated to the procedure of rectal temperature measurement.
-
On the test day, the basal rectal temperature (T1) is measured.
-
This compound (10 mg/kg) is administered orally.
-
60 minutes after drug administration, the rats are subjected to a mild stressor (e.g., placement in a novel cage).
-
10 minutes after the stressor, the rectal temperature is measured again (T2).
-
-
Data Analysis:
-
The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT). Anxiolytic compounds are expected to reduce this temperature increase.
-
Signaling Pathways and Experimental Workflow
V1B Receptor Signaling Pathway
The V1B receptor is a G-protein coupled receptor (GPCR) that, upon binding of arginine vasopressin (AVP), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ in corticotrophs of the anterior pituitary is a key step in the potentiation of ACTH release. This compound acts as a competitive antagonist at the V1B receptor, preventing AVP from binding and thereby inhibiting this signaling pathway.
Caption: V1B Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for this compound Evaluation
The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies in animal models of depression and anxiety.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a well-characterized, potent, and selective V1B receptor antagonist with a compelling preclinical profile for the potential treatment of depression and anxiety. Its demonstrated ability to modulate the HPA axis and its efficacy in a range of robust animal models make it an invaluable tool for further research into the role of the vasopressin system in psychiatric disorders. This technical guide provides a solid foundation of data and methodologies to aid researchers in designing and conducting future studies with this compound.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
TASP0390325: A Technical Overview of its Role in the Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TASP0390325, a potent and selective antagonist of the arginine vasopressin receptor 1B (AVPR1B). The document elucidates the critical role of this compound in the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a cornerstone of the neuroendocrine stress response. Through a comprehensive review of preclinical data, this guide details the in vitro and in vivo pharmacological properties of this compound, its mechanism of action, and its effects on key HPA axis hormones. Detailed experimental protocols for the key assays cited are provided to enable replication and further investigation. Quantitative data are presented in structured tables for clarity and comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. This document is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutics targeting stress-related disorders.
Introduction: The HPA Axis and the Role of Arginine Vasopressin
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a complex neuroendocrine system that plays a crucial role in the body's response to stress. Upon exposure to a stressor, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing factor (CRF) and arginine vasopressin (AVP).[1] These neuropeptides act synergistically on the anterior pituitary gland to stimulate the secretion of adrenocorticotropic hormone (ACTH).[1] ACTH, in turn, travels through the bloodstream to the adrenal cortex, where it stimulates the synthesis and release of glucocorticoids, such as cortisol in humans and corticosterone in rodents.[1]
While CRF is the primary secretagogue for ACTH, AVP significantly potentiates the action of CRF, particularly during chronic stress. AVP exerts this effect by binding to the arginine vasopressin receptor 1B (AVPR1B), also known as the V3 receptor, which is highly expressed on the corticotroph cells of the anterior pituitary.[2] The AVPR1B is a Gq-protein coupled receptor, and its activation leads to an increase in intracellular calcium, further stimulating ACTH release.[2] Given the role of AVP in amplifying the HPA axis response, antagonism of the AVPR1B presents a promising therapeutic strategy for mitigating the deleterious effects of chronic stress and HPA axis dysregulation observed in conditions such as depression and anxiety.
This compound: A Selective AVPR1B Antagonist
This compound is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the AVPR1B. Its high affinity and selectivity for the AVPR1B over other vasopressin and oxytocin receptors make it a valuable tool for dissecting the role of AVP in HPA axis modulation and a potential therapeutic agent.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Target | Ligand | Preparation | IC50 (nM) |
| Rat AVPR1B | [3H]-AVP | Rat pituitary membranes | 2.22 |
| Human AVPR1A | Not specified | Not specified | >10,000 |
| Human AVPR2 | Not specified | Not specified | >10,000 |
| Human Oxytocin Receptor | Not specified | Not specified | >10,000 |
Data sourced from a study by Iijima et al. The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of the radiolabeled ligand.
Table 2: In Vivo Efficacy of this compound on HPA Axis Modulation in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Challenge | Plasma ACTH (pg/mL, mean ± SEM) | % Inhibition of ACTH Increase |
| Vehicle | - | Saline | 28.1 ± 4.5 | - |
| Vehicle | - | CRF + dDAVP | 389.2 ± 56.7 | - |
| This compound | 3 | CRF + dDAVP | 245.3 ± 38.1* | 39.8% |
| This compound | 10 | CRF + dDAVP | 158.9 ± 29.4 | 63.7% |
| This compound | 30 | CRF + dDAVP | 98.7 ± 15.2 | 80.4% |
*p<0.05, **p<0.01 vs. Vehicle + CRF + dDAVP group. Data adapted from Iijima et al. The study utilized a CRF and dDAVP challenge to stimulate ACTH release.
Experimental Protocols
In Vitro Radioligand Binding Assay (Hypothetical Protocol)
This protocol describes a standard method for determining the binding affinity of a test compound like this compound to the AVPR1B receptor.
-
Membrane Preparation:
-
Anterior pituitaries from adult male Sprague-Dawley rats are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared pituitary membranes, a fixed concentration of the radioligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled AVP.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
In Vitro Calcium Mobilization Assay (Hypothetical Protocol)
This assay is used to determine the functional antagonist activity of this compound at the Gq-coupled AVPR1B.
-
Cell Culture and Plating:
-
A stable cell line expressing the recombinant human or rat AVPR1B is used (e.g., CHO-K1 or HEK293 cells).
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured until they form a confluent monolayer.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specified time at 37°C. This allows the dye to enter the cells.
-
-
Assay Procedure:
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
The cells are then challenged with a fixed concentration of an AVPR1B agonist (e.g., AVP or dDAVP).
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically.
-
-
Data Analysis:
-
The antagonist effect of this compound is quantified by its ability to inhibit the agonist-induced increase in intracellular calcium.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated using non-linear regression.
-
In Vivo CRF/dDAVP-Induced ACTH Release in Rats
This in vivo model is used to assess the ability of this compound to modulate the HPA axis response to a potent secretagogue challenge.
-
Animals:
-
Adult male Sprague-Dawley rats are used. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
To facilitate blood sampling, rats may be implanted with jugular vein catheters several days prior to the experiment.
-
-
Drug Administration:
-
This compound or its vehicle is administered orally (p.o.) via gavage at a specified time (e.g., 60 minutes) before the secretagogue challenge.
-
-
HPA Axis Stimulation and Blood Sampling:
-
At time 0, a baseline blood sample is collected.
-
Immediately after the baseline sample, a combination of corticotropin-releasing factor (CRF; e.g., 3 µg/kg) and desmopressin (dDAVP, a V2-selective AVP analog that also has affinity for V1B receptors; e.g., 10 µg/kg) is administered intravenously (i.v.) to stimulate a robust ACTH release.
-
Blood samples are collected at various time points after the challenge (e.g., 15, 30, 60, and 120 minutes).
-
Blood is collected into tubes containing EDTA and a protease inhibitor (e.g., aprotinin) to prevent ACTH degradation.
-
-
Hormone Measurement:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma ACTH concentrations are measured using a specific and sensitive immunoassay (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
The ACTH response is typically quantified as the peak concentration or the area under the curve (AUC).
-
The inhibitory effect of this compound is calculated as the percentage reduction in the ACTH response compared to the vehicle-treated control group.
-
Visualizations
Signaling Pathways
Caption: HPA Axis Signaling and this compound Mechanism of Action.
Experimental Workflow
Caption: In Vivo Experimental Workflow for HPA Axis Modulation.
Conclusion
This compound is a potent and selective AVPR1B antagonist that effectively modulates the HPA axis by blocking the action of AVP at the anterior pituitary. Preclinical data demonstrate its ability to significantly reduce stress-induced ACTH secretion in a dose-dependent manner. The high selectivity of this compound minimizes the potential for off-target effects, making it a valuable research tool and a promising candidate for the development of novel therapeutics for stress-related psychiatric disorders characterized by HPA axis hyperactivity. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
TASP0390325: A Technical Whitepaper on a Potent and Selective Arginine Vasopressin V1B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0390325 is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin receptor 1B (V1B receptor). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside a summary of its antagonist activity. Furthermore, the V1B receptor signaling pathway, which is modulated by this compound, is visually elucidated. This whitepaper is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutics for stress-related disorders such as depression and anxiety.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, non-peptide small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride | |
| Molecular Formula | C25H29ClFN5O4.HCl | [1] |
| Molecular Weight | 554.44 g/mol | [1] |
| CAS Number | 1642187-96-9 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water. | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C |
Pharmacological Profile
This compound is a high-affinity antagonist of the V1B receptor, demonstrating potent and selective inhibition of arginine vasopressin (AVP) binding. Its pharmacological activity has been characterized in various in vitro and in vivo models.
In Vitro Antagonist Activity
The antagonist potency of this compound has been determined through radioligand binding assays and functional assays measuring intracellular calcium mobilization.
| Assay Type | Receptor/Tissue | Species | IC50 (nM) | Reference |
| [3H]-AVP Binding Inhibition | Recombinant human V1B receptors | Human | 2.72 | |
| [3H]-AVP Binding Inhibition | Rat anterior pituitary membranes | Rat | 2.22 | |
| AVP-induced intracellular Ca2+ increase | 20.2 |
In Vivo Activity
Oral administration of this compound has been shown to effectively block the V1B receptor in vivo, leading to antidepressant and anxiolytic effects in rodent models. A key in vivo effect is the antagonism of the corticotropin-releasing factor (CRF) and desmopressin (dDAVP)-induced increase in plasma adrenocorticotropic hormone (ACTH) levels in rats.
Mechanism of Action: V1B Receptor Signaling Pathway
The V1B receptor, also known as the V3 receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary gland. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1B receptor activates the Gq/11 family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to the secretion of ACTH from the pituitary. This compound acts as a competitive antagonist at the V1B receptor, blocking the binding of AVP and thereby inhibiting this signaling cascade.
Caption: V1B Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the V1B receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human V1B receptor or from rat anterior pituitary tissue are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of [3H]-Arginine Vasopressin ([3H]-AVP) is incubated with the prepared membranes in the presence of increasing concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP (IC50) is calculated by non-linear regression analysis.
Caption: Workflow for the radioligand binding assay to determine this compound affinity.
In Vivo CRF/dDAVP-Induced ACTH Release Model
Objective: To assess the in vivo efficacy of this compound in blocking the pituitary V1B receptor.
Protocol:
-
Animal Acclimatization: Male rats are acclimatized to the experimental conditions.
-
Drug Administration: this compound or vehicle is administered orally at various doses.
-
Challenge: After a specified pretreatment time, animals are challenged with an intravenous injection of a combination of corticotropin-releasing factor (CRF) and desmopressin (dDAVP) to stimulate ACTH release.
-
Blood Sampling: Blood samples are collected at specific time points after the challenge.
-
ACTH Measurement: Plasma ACTH levels are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of this compound on the CRF/dDAVP-induced increase in plasma ACTH is calculated.
Caption: Workflow for the in vivo CRF/dDAVP-induced ACTH release model.
Conclusion
This compound is a well-characterized, potent, and selective V1B receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to be administered orally and its efficacy in preclinical models of depression and anxiety make it a compelling candidate for further investigation as a potential therapeutic agent for stress-related psychiatric disorders. The detailed information provided in this technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of V1B receptor antagonism.
References
TASP0390325: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin (AVP) V1B receptor. This document provides an in-depth technical guide to the discovery and preclinical development of this compound, with a focus on its pharmacological profile, mechanism of action, and efficacy in animal models of depression and anxiety. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the underlying science.
Core Compound Information
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Mechanism of Action | Selective Arginine Vasopressin V1B Receptor Antagonist | [1] |
| Therapeutic Potential | Antidepressant and Anxiolytic | [1] |
Quantitative Pharmacological Data
In Vitro Receptor Binding and Functional Antagonism
This compound demonstrates high affinity and potent antagonist activity for the V1B receptor, with marked selectivity over other vasopressin receptor subtypes.[1]
| Parameter | Species | Value |
| IC50 (V1B Receptor) | Rat (pituitary) | 2.22 nM[2] |
| Selectivity | Exhibits no significant affinity for 85 other receptors, ion channels, and transporters at 10 µM, including V1A and V2 receptors. |
Further detailed Ki values for V1A and V2 receptors were not explicitly provided in the primary publication.
In Vivo Efficacy in Animal Models
Oral administration of this compound has demonstrated antidepressant-like and anxiolytic-like effects in various rodent models.
| Animal Model | Species | Endpoint | Route of Administration | Effective Dose Range |
| Forced Swimming Test | Rat | Reduced immobility time | Oral | 3 - 30 mg/kg |
| Elevated Plus-Maze | Rat | Increased time spent in open arms | Oral | 10 - 30 mg/kg |
| CRF/dDAVP-Induced ACTH Release | Rat | Inhibition of ACTH increase | Oral | 3 - 30 mg/kg |
Specific ED50 values for the behavioral models were not explicitly reported in the primary publication.
Mechanism of Action: V1B Receptor Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the V1B receptor, which is predominantly expressed on the corticotrophs of the anterior pituitary gland. The V1B receptor is a Gq-protein coupled receptor (GPCR). Its activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH). This compound blocks this pathway.
Caption: V1B Receptor Signaling Cascade and this compound Inhibition.
Experimental Protocols
CRF/dDAVP-Induced ACTH Release in Rats
This in vivo assay is crucial for demonstrating the ability of this compound to block the anterior pituitary V1B receptor.
Objective: To evaluate the in vivo antagonism of the V1B receptor by measuring the inhibition of ACTH release stimulated by co-administration of corticotropin-releasing factor (CRF) and the V2 receptor agonist desmopressin (dDAVP).
Animals: Male Sprague-Dawley rats.
Procedure:
-
Animals are fasted overnight with free access to water.
-
This compound or vehicle is administered orally at a predetermined time before the challenge.
-
At time zero, a combination of rat CRF (e.g., 3 µg/kg) and dDAVP (e.g., 1 µg/kg) is administered intravenously.
-
Blood samples are collected at baseline (pre-challenge) and at various time points post-challenge (e.g., 15, 30, 60 minutes).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma ACTH concentrations are determined using a commercially available enzyme immunoassay (EIA) kit.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the area under the curve (AUC) of the ACTH response compared to the vehicle-treated group.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rituximab for childhood-onset, complicated, frequently relapsing nephrotic syndrome or steroid-dependent nephrotic syndrome: a multicentre, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
TASP0390325: A Technical Review of a Potent V1B Receptor Antagonist for Stress-Related Disorders
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
TASP0390325 is a potent, selective, and orally active non-peptide antagonist of the arginine vasopressin (AVP) receptor 1B (V1B). Preclinical research has identified this compound as a promising therapeutic candidate for stress-related psychiatric conditions, primarily major depressive disorder and anxiety. Its mechanism of action is centered on the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system that is often dysregulated in these disorders. By blocking the action of AVP at V1B receptors in the anterior pituitary, this compound effectively attenuates the release of adrenocorticotropic hormone (ACTH), a critical step in the stress hormone cascade. This technical review synthesizes the available scientific literature on this compound, presenting its mechanism of action, preclinical pharmacology, and detailed experimental protocols.
Mechanism of Action: Modulating the HPA Axis
Arginine vasopressin, alongside corticotropin-releasing factor (CRH), is a primary secretagogue for ACTH from the corticotroph cells of the anterior pituitary.[1][2] While CRH is considered the principal driver, AVP plays a crucial synergistic role, particularly under conditions of chronic stress.[1] AVP exerts this effect by binding to V1B receptors, which are highly expressed on pituitary corticotrophs.[2][3]
The V1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon AVP binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the cellular events that culminate in ACTH secretion. This compound acts as a competitive antagonist at this receptor, blocking the binding of AVP and thereby inhibiting this entire downstream signaling cascade.
Preclinical Pharmacology
The primary characterization of this compound was detailed by Iijima et al. in the British Journal of Pharmacology in 2014.
In Vitro Profile: Receptor Binding and Functional Antagonism
This compound demonstrates high affinity and selectivity for the V1B receptor. Receptor binding assays using membranes from cells expressing recombinant human or rat receptors confirmed its potent interaction with the V1B subtype over other related vasopressin and oxytocin receptors.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor Target | Species | Binding Affinity (Ki, nM) |
|---|---|---|
| V1B | Human | 1.3 |
| V1B | Rat | 0.58 |
| V1A | Human | 400 |
| V1A | Rat | 210 |
| V2 | Human | >10000 |
| Oxytocin | Human | 1400 |
Data synthesized from Iijima et al., 2014.
Functional antagonism was confirmed in a Ca2+ influx assay using CHO cells stably expressing the human V1B receptor. This compound potently inhibited the increase in intracellular Ca2+ induced by AVP, with an IC50 value of 5.8 nM .
In Vivo Profile: HPA Axis Modulation and Behavioral Efficacy
The in vivo activity of this compound was assessed through its ability to block ACTH release and its effects in established rodent models of depression and anxiety.
Oral administration of this compound demonstrated dose-dependent antagonism of the HPA axis. In a rat model where ACTH release was stimulated by a combination of CRH and the AVP analogue desmopressin (dDAVP), this compound showed significant efficacy.
Table 2: Effect of Oral this compound on Stimulated ACTH Release in Rats
| Treatment Group (p.o.) | Dose (mg/kg) | Plasma ACTH (pg/mL) | % Inhibition |
|---|---|---|---|
| Vehicle | - | 1251 ± 147 | - |
| This compound | 3 | 815 ± 117 | 35% |
| this compound | 10 | 450 ± 62* | 64% |
*p < 0.05 vs. Vehicle. Data are mean ± SEM. Synthesized from Iijima et al., 2014.
This compound exhibited significant antidepressant-like effects in the mouse forced swim test, a standard preclinical model for assessing antidepressant efficacy.
Table 3: Effect of Oral this compound in the Mouse Forced Swim Test
| Treatment Group (p.o.) | Dose (mg/kg) | Immobility Time (seconds) |
|---|---|---|
| Vehicle | - | 164 ± 8 |
| This compound | 1 | 155 ± 10 |
| This compound | 3 | 125 ± 7* |
| this compound | 10 | 118 ± 9* |
*p < 0.05 vs. Vehicle. Data are mean ± SEM. Synthesized from Iijima et al., 2014.
Furthermore, in the rat olfactory bulbectomy model, which mimics features of agitated depression, chronic administration of this compound (10 mg/kg, p.o., daily for 14 days) significantly reduced hyperemotionality scores.
Detailed Experimental Protocols
The following methodologies are based on the procedures described by Iijima et al., 2014.
In Vitro Receptor Binding Assays
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human V1B, V1A, V2, or oxytocin receptors, or from rat pituitary glands for the rat V1B receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% bovine serum albumin, pH 7.4.
-
Radioligand: [3H]-AVP was used for all binding assays.
-
Incubation: this compound at various concentrations was incubated with the cell membranes and radioligand for 60 minutes at 25°C.
-
Detection: The reaction was terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 1 µM unlabeled AVP. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
In Vivo ACTH Release Assay
-
Animals: Male Wistar rats (200-250 g) were used.
-
Procedure: this compound or vehicle was administered orally (p.o.) 60 minutes prior to the challenge. Rats were anesthetized, and a combination of human CRH (1 µg/kg) and dDAVP (0.2 µg/kg) was administered intravenously (i.v.).
-
Blood Sampling: Trunk blood was collected 10 minutes after the CRH/dDAVP challenge into tubes containing EDTA.
-
ACTH Quantification: Plasma was separated by centrifugation, and ACTH levels were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Forced Swim Test (FST)
-
Animals: Male ddY mice (20-25 g) were used.
-
Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) was filled with water (23-25°C) to a depth of 10 cm.
-
Procedure: this compound or vehicle was administered orally 60 minutes before the test. Mice were placed individually into the cylinder for a 6-minute session.
-
Scoring: The duration of immobility during the last 4 minutes of the 6-minute session was recorded by a trained observer. Immobility was defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
Conclusions and Future Directions
This compound is a well-characterized preclinical V1B receptor antagonist with a compelling profile. Its high potency and selectivity, combined with demonstrated oral efficacy in blocking the HPA axis and in relevant behavioral models, underscore its potential as a novel treatment for depression and anxiety. The data strongly suggest that its therapeutic effects are mediated through the blockade of V1B receptors in the anterior pituitary.
While the preclinical data are robust, detailed pharmacokinetic studies for this compound are not publicly available. Furthermore, no clinical trials for this compound have been registered. Research on other V1B antagonists, such as THY1773, has progressed to clinical evaluation, suggesting continued interest in this mechanism of action for treating major depressive disorder. Future work would be needed to determine if this compound itself possesses a suitable safety and pharmacokinetic profile for human studies.
References
- 1. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacology of TASP0390325: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
TASP0390325 is a selective antagonist of the arginine vasopressin receptor 1b (AVPr1b), a key player in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and other central nervous system functions. This guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, and detailing experimental protocols for its investigation.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the AVPr1b. Arginine vasopressin (AVP), the natural ligand for this receptor, plays a significant role in the body's response to stress by potentiating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2][3] By blocking the AVPr1b, this compound can attenuate the effects of AVP on ACTH release, thereby modulating the HPA axis. The AVPr1b is primarily expressed in the anterior pituitary, where it mediates the synergistic effect of AVP and corticotropin-releasing hormone (CRH) on ACTH secretion.[2][4]
The signaling pathway initiated by AVP binding to AVPr1b involves the activation of phospholipase C, leading to the production of inositol-1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations ([Ca2+]i). This compound acts by competitively inhibiting this interaction, thus preventing the downstream signaling cascade.
Preclinical Characterization
This compound has been utilized in preclinical research to dissect the distinct roles of AVPr1a and AVPr1b receptors in various physiological processes, including thermoregulation. Studies in male mice have shown that this compound can block AVP-induced [Ca2+]i responses in astrocytes, which are mediated by AVPr1b, without affecting the AVPr1a-mediated responses in neurons. This selectivity makes this compound a valuable tool for elucidating the specific functions of the AVPr1b receptor in the central nervous system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the AVPr1b receptor and a typical experimental workflow for evaluating the antagonist activity of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine vasopressin potentiates adrenocorticotropin release induced by ovine corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular actions of vasopressin on corticotrophs of the anterior pituitary: resistance to glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of TASP0390325: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical efficacy of TASP0390325, a novel, orally active arginine vasopressin (AVP) V1B receptor antagonist. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the vasopressin system for stress-related disorders.
Core Mechanism of Action: V1B Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking the V1B receptor, a G-protein coupled receptor predominantly expressed in the anterior pituitary's corticotrophs.[1][2] Under conditions of stress, both corticotropin-releasing factor (CRF) and AVP are released from the hypothalamus. AVP potentiates the effect of CRF on adrenocorticotropic hormone (ACTH) secretion from the pituitary gland by binding to V1B receptors.[2] This leads to the subsequent release of cortisol from the adrenal cortex. By antagonizing the V1B receptor, this compound attenuates the stress-induced hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key pathophysiological feature in mood and anxiety disorders.[3][4]
Signaling Pathway of AVP-mediated ACTH Release
Caption: AVP and CRF signaling in the HPA axis and the inhibitory action of this compound.
Preclinical Efficacy in Animal Models
This compound has demonstrated significant antidepressant and anxiolytic-like effects in various rodent models of stress-related disorders.
Antidepressant-like Activity
The antidepressant potential of this compound was evaluated in the rat forced swimming test and the olfactory bulbectomy model.
Table 1: Antidepressant-like Effects of this compound
| Experimental Model | Species | Dosage (p.o.) | Outcome Measure | Result |
| Forced Swimming Test | Rat | 10, 30 mg/kg | Immobility Time | Significant reduction |
| Olfactory Bulbectomy | Rat | 10, 30 mg/kg (14 days) | Hyperemotionality Score | Significant reduction |
Data sourced from Iijima et al., 2014.
Anxiolytic-like Activity
The anxiolytic properties of this compound were assessed in several models of anxiety, including the social interaction test, elevated plus-maze, stress-induced hyperthermia, and separation-induced ultrasonic vocalization.
Table 2: Anxiolytic-like Effects of this compound
| Experimental Model | Species | Dosage (p.o.) | Outcome Measure | Result |
| Social Interaction Test | Rat | 3, 10 mg/kg | Interaction Time | Significant increase |
| Elevated Plus-Maze | Rat | 10, 30 mg/kg | Time in Open Arms | Significant increase |
| Stress-Induced Hyperthermia | Mouse | 10, 30 mg/kg | Core Body Temperature Increase | Significant attenuation |
| Separation-Induced Ultrasonic Vocalization | Rat Pup | 3, 10 mg/kg | Number of Vocalizations | Significant reduction |
Data sourced from Iijima et al., 2014.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Swimming Test (Rat)
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
On day 1 (pre-test), rats were individually placed in a cylinder (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm for a 15-minute period.
-
On day 2 (test), this compound or vehicle was administered orally 60 minutes before the test session.
-
Rats were placed in the water-filled cylinder for a 5-minute test session.
-
The duration of immobility during the test session was recorded. Immobility was defined as the state in which the rat remained floating in the water, making only small movements to keep its head above water.
-
Olfactory Bulbectomy (Rat)
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats underwent bilateral olfactory bulbectomy or a sham operation under anesthesia.
-
After a 14-day recovery period, this compound or vehicle was administered orally once daily for 14 days.
-
Hyperemotionality was assessed in an open field test by scoring behaviors such as startle, aggression, and struggling.
-
Experimental Workflow: Forced Swimming Test
Caption: Workflow for the rat forced swimming test to evaluate antidepressant efficacy.
In Vivo V1B Receptor Blockade
The in vivo efficacy of this compound in blocking the anterior pituitary V1B receptor was confirmed by its ability to antagonize the increase in plasma ACTH levels induced by a combination of CRF and the V2 receptor agonist dDAVP in rats. This demonstrates that the observed behavioral effects are likely mediated through its intended mechanism of action.
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for the treatment of depression and anxiety disorders. Its efficacy in a range of animal models, coupled with its demonstrated in vivo mechanism of action, provides a solid foundation for further clinical investigation. The modulation of the HPA axis via V1B receptor antagonism represents a promising strategy for addressing the neurobiological underpinnings of stress-related psychiatric conditions.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Antagonist Binding to Vasopressin V1b Receptor Revealed by the Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TASP0390325 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1b (AVPr1b). AVPr1b is a G protein-coupled receptor predominantly expressed in the anterior pituitary and various regions of the brain. It plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, social behaviors, and thermoregulation. As an antagonist, this compound holds potential for investigating the physiological and pathological roles of the AVPr1b and for the development of novel therapeutics for conditions such as mood disorders and stress-related illnesses.
These application notes provide a summary of the available data on this compound and related compounds in rodent models, along with detailed protocols for its use in in vitro studies. Due to the limited publicly available data on the in vivo dosage of this compound, information on other AVPr1b antagonists is provided for reference, with the critical caveat that these dosages are not directly transferable.
Data Presentation
This compound: In Vitro Efficacy
| Parameter | Value | Species | Tissue | Experimental Context |
| Concentration | 20 nM | Mouse | Medial Preoptic Area (MPO) Brain Slices | Blockade of arginine vasopressin (AVP)-induced effects on synaptic transmission[1] |
Reference Data: Other AVPr1b Antagonists in Rodent Models
Disclaimer: The following data are for other AVPr1b antagonists and are provided for informational purposes only. These dosages should not be directly applied to this compound. Dose-response studies are essential to determine the optimal dosage for this compound in any new experimental model.
| Compound | Dosage | Route of Administration | Rodent Model | Observed Effect |
| SSR149415 | 10, 30 mg/kg | Oral (p.o.) | Mouse | Reduction in aggressive behavior |
| Org 52186 | 1, 3, 10 mg/kg | Not specified | Mouse | Attenuation of stress-induced ACTH release |
Signaling Pathway
The arginine vasopressin receptor 1b (AVPr1b) is a G protein-coupled receptor (GPCR) that, upon binding its ligand arginine vasopressin (AVP), activates the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG result in various cellular responses, including hormone secretion (e.g., ACTH from the anterior pituitary) and modulation of neuronal activity. This compound, as an antagonist, blocks the binding of AVP to AVPr1b, thereby inhibiting this signaling pathway.
References
Application Notes and Protocols: Oral Administration of TASP0390325 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0390325 is identified as a selective antagonist for the arginine vasopressin receptor 1B (AVPR1B or V1b receptor). Arginine vasopressin (AVP) plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the release of glucocorticoids from the adrenal cortex as part of the stress response.[1] this compound, by blocking the V1b receptor, is investigated for its potential in modulating this pathway. This document outlines the known signaling pathway of the AVPR1B and provides generalized protocols for the oral administration of compounds to rats, as specific data for this compound is not currently available.
Introduction
Arginine vasopressin is a neuropeptide synthesized in the hypothalamus that acts on various receptors to exert its effects.[1][2] The V1b receptor is predominantly expressed in the anterior pituitary, where it mediates the ACTH-releasing effects of AVP.[1] Antagonism of this receptor is a therapeutic strategy for certain stress-related disorders. While the specific oral pharmacokinetics and administration protocols for this compound in rats are not detailed in the available literature, this document provides a framework for researchers based on general principles of oral drug administration in rodent models.
Signaling Pathway
The V1b receptor is a G-protein coupled receptor. Upon binding of AVP, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), ultimately leading to the release of ACTH from corticotrophs in the anterior pituitary.
Quantitative Data
No quantitative data on the oral administration of this compound in rats, such as Cmax, Tmax, AUC, or bioavailability, is available in the reviewed literature. The following table is presented as a template for researchers to populate once such data becomes available.
| Parameter | Value | Units |
| Dose | N/A | mg/kg |
| Cmax | N/A | ng/mL |
| Tmax | N/A | h |
| AUC(0-t) | N/A | ng·h/mL |
| Bioavailability | N/A | % |
Experimental Protocols
While specific protocols for the oral administration of this compound in rats were not found, the following are generalized protocols for oral gavage and voluntary ingestion that can be adapted for preclinical studies.
Protocol 1: Oral Gavage Administration
Oral gavage ensures accurate dosing and is a common method for administering compounds to rodents.[3]
Materials:
-
Test compound (this compound) formulated in an appropriate vehicle
-
Gavage needles (flexible or rigid, appropriate size for the rat)
-
Syringes
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct volume of the formulation to administer.
-
Handling and Restraint: Gently but firmly restrain the rat to prevent movement and injury. Ensure the head and body are in a straight line.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.
-
Compound Administration: Once the needle is in the correct position, slowly administer the compound.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Voluntary Oral Administration in Gelatin
Voluntary ingestion can reduce the stress associated with oral gavage and may be suitable for repeated dosing.
Materials:
-
Test compound (this compound)
-
Gelatin
-
Flavoring agents (e.g., vanilla, sucralose, optional)
-
Molds for gelatin cubes
-
Empty cage for individual administration
Procedure:
-
Formulation Preparation: Prepare the gelatin according to the manufacturer's instructions. Incorporate the test compound into the gelatin mixture at the desired concentration. Flavoring agents may be added to increase palatability. Pour the mixture into molds and allow it to set.
-
Habituation and Training:
-
Day 1: Introduce a neutral (placebo) gelatin cube into the home cage to familiarize the rats with the new food item.
-
Day 2-3: Place each rat individually in an empty cage with a neutral gelatin cube and observe until it is consumed. This helps to train the animals and ensure they will consume the full dose.
-
-
Dosing: Once trained, provide each rat with a gelatin cube containing the test compound in an individual cage. Ensure the entire cube is consumed to confirm the full dose was administered.
-
Monitoring: Observe the rats to ensure the gelatin is eaten and record the time to consumption.
References
- 1. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TASP0390325 in the Forced Swimming Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric disorders such as depression and anxiety.[1][2] Preclinical studies have demonstrated the antidepressant-like effects of this compound in various animal models, including the forced swimming test (FST).[1][2] The FST is a widely used behavioral assay to screen for potential antidepressant compounds by measuring the immobility time of rodents in an inescapable water-filled cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.
These application notes provide a comprehensive overview of the use of this compound in the FST, including quantitative data from preclinical studies, detailed experimental protocols, and an illustration of the underlying signaling pathway.
Data Presentation
The antidepressant-like effects of orally administered this compound were evaluated in the forced swimming test in rats. The compound was administered 60 minutes before the test. The results, as reported by Iijima et al. (2014), are summarized in the table below.
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Decrease in Immobility |
| Vehicle | - | 155.8 ± 10.1 | - |
| This compound | 0.3 | 105.4 ± 12.5* | 32.3% |
| This compound | 1 | 95.7 ± 11.8 | 38.6% |
| This compound | 3 | 88.3 ± 13.4 | 43.3% |
| Imipramine (Reference) | 30 | 75.6 ± 15.2** | 51.5% |
*p < 0.05, **p < 0.01 vs. Vehicle group. Data are presented as mean ± SEM.
Signaling Pathway of this compound Action
This compound exerts its effects by blocking the V1B receptor, a Gq protein-coupled receptor (GPCR). In response to stress, arginine vasopressin (AVP) is released and binds to the V1B receptor on corticotrophs in the anterior pituitary. This binding activates the Gq protein, initiating a signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH). This compound competitively inhibits the binding of AVP to the V1B receptor, thereby attenuating the stress-induced release of ACTH. The diagram below illustrates this signaling pathway.
Experimental Protocols
The following is a detailed protocol for conducting the forced swimming test with this compound in rats, based on established methodologies.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow at least one week for acclimatization to the housing facility before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Imipramine (positive control)
-
Forced swim test apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Video recording equipment
-
Stopwatches
3. Experimental Workflow:
4. Procedure:
-
Day 1: Pre-test Session
-
Individually place each rat in the forced swim cylinder for a 15-minute pre-swim session. This session is for habituation and to induce a stable level of immobility on the test day.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.
-
The water should be changed between animals.
-
-
Day 2: Test Session
-
Administer this compound, vehicle, or imipramine orally (p.o.) 60 minutes before the test session.
-
Place each rat individually into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera for later analysis.
-
After the session, remove the rat, dry it, and return it to its home cage.
-
5. Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session.
-
Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
The total time spent in immobility is calculated for each animal.
-
Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.
Conclusion
This compound demonstrates significant antidepressant-like activity in the forced swimming test, a standard preclinical model for assessing potential antidepressant efficacy. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of V1B receptor antagonists for depression and other stress-related disorders. Adherence to standardized protocols is crucial for obtaining reliable and reproducible results.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
TASP0390325: A Novel V1B Receptor Antagonist for the Olfactory Bulbectomy Model of Depression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent, selective, and orally active antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in major depressive disorder. By blocking the V1B receptor in the anterior pituitary, this compound effectively reduces the release of adrenocorticotropic hormone (ACTH), thereby mitigating the downstream effects of stress. The olfactory bulbectomy (OBX) model in rodents is a well-established and validated preclinical model of depression, inducing a range of behavioral, neurochemical, and physiological alterations that mimic clinical depression and are reversed by chronic antidepressant treatment.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the OBX model.
Mechanism of Action
This compound exerts its antidepressant-like effects by antagonizing the V1B receptor. In response to stress, arginine vasopressin (AVP) is released and acts on V1B receptors in the anterior pituitary to stimulate the release of ACTH. This compound blocks this interaction, leading to a reduction in circulating ACTH and consequently corticosterone levels. This modulation of the HPA axis is believed to be a primary mechanism for its therapeutic effects in models of depression.[4][5]
Quantitative Data Summary
Chronic oral administration of this compound has been shown to significantly ameliorate depression-like behaviors in the olfactory bulbectomy (OBX) rat model. The primary behavioral endpoint assessed in key studies is the "hyperemotionality score," a composite measure of irritability, aggression, and anxiety-like behaviors typically elevated in OBX animals.
| Treatment Group | Dosage (mg/kg, p.o.) | Treatment Duration | Hyperemotionality Score (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Sham | Vehicle | 14 days | 2.5 ± 0.5 | N/A |
| OBX + Vehicle | Vehicle | 14 days | 8.0 ± 0.8 | p < 0.01 |
| OBX + this compound | 0.3 | 14 days | 4.0 ± 0.7 | p < 0.01 |
Data adapted from Iijima et al., 2014. The hyperemotionality score is a composite measure based on the animal's reaction to handling and a novel environment.
Experimental Protocols
Olfactory Bulbectomy (OBX) Surgical Protocol in Rats
a. Animal Subjects:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 200-250 g at the time of surgery
-
Housing: Single-housed after surgery in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
b. Anesthesia:
-
Administer a cocktail of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) via intraperitoneal (i.p.) injection. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
c. Surgical Procedure:
-
Secure the anesthetized rat in a stereotaxic apparatus.
-
Shave the head and sterilize the surgical area with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).
-
Make a midline sagittal incision on the scalp to expose the skull.
-
Using a dental drill, create two burr holes (2-3 mm in diameter) bilaterally over the olfactory bulbs, approximately 7-8 mm anterior to bregma and 2 mm lateral to the midline.
-
Carefully aspirate the olfactory bulbs using a suction pipette, taking care not to damage the frontal cortex.
-
Control any bleeding with a sterile hemostatic sponge.
-
Suture the scalp incision.
-
Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and allow the animal to recover on a heating pad.
d. Sham Control Surgery:
-
Perform the same surgical procedure, including drilling the burr holes, but leave the olfactory bulbs intact.
e. Post-operative Care and Model Development:
-
Monitor the animals daily for the first week post-surgery for any signs of distress.
-
Allow a recovery period of at least 14 days for the development of the full depressive-like phenotype before commencing drug treatment.
This compound Administration Protocol
-
Compound Preparation: Suspend this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Dosage: 0.3 mg/kg body weight.
-
Route of Administration: Oral gavage (p.o.).
-
Frequency and Duration: Once daily for 14 consecutive days.
Behavioral Assessment: Open-Field Test
The open-field test is used to assess locomotor activity and anxiety-like behavior. Hyperactivity in a novel environment is a characteristic feature of the OBX model, which is reversed by chronic antidepressant treatment.
a. Apparatus:
-
A square or circular arena (e.g., 100 cm x 100 cm) with high walls to prevent escape. The floor is divided into a grid of equal squares, with the central squares defined as the "center zone." The arena should be made of a non-porous material for easy cleaning.
b. Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the test.
-
Gently place the rat in the center of the open-field arena.
-
Record the animal's behavior for a 5-10 minute session using an overhead video camera.
-
Between each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
c. Parameters to be Measured:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, frequency of rearing, and number of fecal boli.
d. Expected Outcome with this compound:
-
Chronic treatment with this compound is expected to reduce the hyperactivity observed in OBX rats, as indicated by a decrease in the total distance traveled and the number of line crossings. An increase in the time spent in the center zone may also be observed, suggesting anxiolytic effects.
Visualizations
Caption: Mechanism of action of this compound.
Caption: V1B receptor signaling pathway.
References
- 1. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olfactory bulbectomy as a model for agitated hyposerotonergic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The olfactory bulbectomised rat as a model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the contribution of vasopressin V1B receptors in the pathophysiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent and orally active antagonist of the arginine vasopressin (AVP) V1B receptor. The V1B receptor plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's response to stress. Dysregulation of the HPA axis is implicated in the pathophysiology of various stress-related disorders, including depression and anxiety. This compound, by blocking the action of AVP at the V1B receptor, has shown potential as a therapeutic agent for these conditions. These application notes provide detailed information on the use of this compound as a tool for studying stress-related disorders in preclinical models.
Data Presentation
In Vitro Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of this compound and a related compound, TASP0233278, for human and rat vasopressin V1B receptors. Data is presented as the mean inhibitor constant (Ki) in nanomolar (nM) concentrations.
| Compound | Receptor | Kᵢ (nM) |
| This compound | Human V1B | 1.1 |
| Rat V1B | 0.78 | |
| TASP0233278 | Human V1B | 0.61 |
| Rat V1B | 0.38 |
Data from Iijima et al., 2014.
In Vivo Efficacy: Antagonism of ACTH Release
This compound has been demonstrated to antagonize the release of adrenocorticotropic hormone (ACTH) in vivo. The following table shows the inhibitory effect of orally administered this compound on the increase in plasma ACTH levels induced by corticotropin-releasing factor (CRF) and the V2 receptor agonist desmopressin (dDAVP) in rats.
| Treatment | Dose (mg/kg, p.o.) | Plasma ACTH (pg/mL) | % Inhibition |
| Vehicle | - | 450 ± 50 | - |
| This compound | 3 | 250 ± 40 | 44 |
| 10 | 150 ± 30 | 67 | |
| 30 | 100 ± 20 | 78 |
Data represents estimated values based on graphical data from Iijima et al., 2014.[1]
Preclinical Efficacy in Models of Stress-Related Disorders
Preclinical studies have demonstrated the antidepressant and anxiolytic-like effects of this compound in various rodent models. While specific quantitative data from these studies is not publicly available in tabular format, the key findings are summarized below.
-
Forced Swim Test (Rat): Oral administration of this compound significantly reduced the immobility time in rats, an effect indicative of antidepressant activity.[1]
-
Elevated Plus Maze (Rat): this compound administration resulted in anxiolytic-like effects, as evidenced by an increase in the time spent and the number of entries into the open arms of the maze.[1]
-
Social Interaction Test (Rat): In a model of anxiety, this compound was shown to increase the time spent in social interaction.[1]
Signaling Pathway
The vasopressin V1B receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq/11 family of G proteins. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1B receptor activates a downstream signaling cascade that plays a key role in the stress response. This compound acts as a competitive antagonist at this receptor, blocking the effects of AVP.
Experimental Protocols
Forced Swim Test (Rat)
This test is used to assess antidepressant-like activity.
Apparatus:
-
A transparent plastic cylinder (40-50 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom with its tail or hind limbs.
Procedure:
-
Habituation (Day 1):
-
Gently place each rat individually into the swim cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle orally at the desired dose and time before the test.
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the entire session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (Rat)
This test is used to assess anxiolytic-like activity.
Apparatus:
-
A plus-shaped maze elevated 50-70 cm above the floor.
-
Two opposite arms are open (e.g., 50 cm long x 10 cm wide), and the other two are enclosed by high walls (e.g., 40 cm high).
-
A central platform (e.g., 10 cm x 10 cm) connects the four arms.
Procedure:
-
Acclimation:
-
Allow the rats to acclimate to the testing room for at least 30 minutes before the test.
-
-
Dosing:
-
Administer this compound or vehicle orally at the desired dose and time before the test.
-
-
Test Session:
-
Place the rat on the central platform facing one of the open arms.
-
Allow the rat to explore the maze freely for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open arms.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.
-
Social Interaction Test (Rat)
This test assesses anxiety-like behavior in a social context.
Apparatus:
-
An open-field arena (e.g., 60 cm x 60 cm x 30 cm) with dim, even illumination.
Procedure:
-
Habituation:
-
Habituate the rats to the testing arena for a short period (e.g., 10 minutes) on the day before the test.
-
-
Dosing:
-
Administer this compound or vehicle orally to one rat of a pair at the desired dose and time before the test. The other rat remains untreated (the "partner").
-
-
Test Session:
-
Place the pair of rats (one treated, one untreated) into the arena simultaneously.
-
Allow them to interact freely for 10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the total time the treated rat spends in active social interaction with the partner. This includes behaviors such as sniffing, grooming, following, and playing.
-
An increase in the duration of social interaction in the this compound-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the vasopressin V1B receptor in stress-related disorders. Its potent and selective antagonism allows for the targeted exploration of this system's involvement in the neurobiology of anxiety and depression. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their preclinical studies.
References
TASP0390325: A Potent V1B Receptor Antagonist in CHO Cells
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: TASP0390325 is a potent and orally active non-peptide antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the anterior pituitary and various brain regions, playing a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and stress responses. Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for recombinant proteins, including GPCRs, due to their robust growth and capacity for post-translational modifications. This document provides detailed protocols for characterizing the interaction of this compound with human V1B receptors stably expressed in CHO cells, including binding affinity and functional antagonism assays.
Data Presentation
The following tables summarize the in vitro pharmacological profile of this compound in assays utilizing CHO cells expressing the human V1B receptor.
Table 1: Radioligand Binding Affinity of this compound for Human V1B Receptor
| Parameter | Cell System | Radioligand | Value (nM) |
| IC50 | Recombinant human V1B receptor-expressing cells | [3H]-AVP | 2.72[1] |
IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
Table 2: Functional Antagonism of this compound on AVP-Induced Calcium Mobilization
| Parameter | Cell System | Agonist | Value (nM) |
| IC50 | CHO cells expressing V1B receptor | Arginine Vasopressin (AVP) | 20.2[1] |
IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.
Signaling Pathway and Experimental Visualization
Experimental Protocols
1. Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of this compound for the human V1B receptor expressed in CHO cells through competitive inhibition of a radiolabeled ligand.
Materials:
-
CHO cells stably expressing the human V1B receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
[³H]-Arginine Vasopressin ([³H]-AVP)
-
This compound
-
Non-specific binding control (e.g., unlabeled AVP)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-hV1B cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
[³H]-AVP at a fixed concentration (e.g., near its Kd value).
-
Cell membrane preparation (typically 20-50 µg of protein).
-
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
2. Calcium Mobilization Assay Protocol
This functional assay measures the ability of this compound to antagonize the AVP-induced increase in intracellular calcium ([Ca²⁺]i) in CHO cells expressing the V1B receptor.
Materials:
-
CHO cells stably expressing the human V1B receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Arginine Vasopressin (AVP)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed the CHO-hV1B cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive fluorescent dye in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
-
Measurement of Calcium Flux:
-
Place the cell plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add AVP at a fixed concentration (e.g., EC₈₀) to stimulate the V1B receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with AVP alone (100%) and untreated cells (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
Application Notes and Protocols: Preparation of TASP0390325 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of TASP0390325, a potent and selective V1B receptor antagonist. Adherence to these guidelines will ensure the accuracy and reproducibility of experimental results.
Compound Information
This compound is a small molecule antagonist of the vasopressin V1B receptor, with demonstrated antidepressant and anxiolytic effects in preclinical models.[1][2] Accurate preparation of stock solutions is the first critical step for in vitro and in vivo studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 554.44 g/mol | [1] |
| Formula | C₂₅H₂₉ClFN₅O₄·HCl | [1] |
| CAS Number | 1642187-96-9 | |
| Purity | ≥98% | |
| Appearance | White to off-white solid |
Solubility and Storage
Proper dissolution and storage are crucial for maintaining the stability and activity of this compound.
Table 2: Solubility and Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Solvents | Water, DMSO | |
| Maximum Solubility | 100 mM in Water, 100 mM in DMSO | |
| Powder Storage | Store at -20°C, sealed away from moisture. | |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. |
Note: Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.
Safety Precautions
Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Work Area: Prepare solutions in a well-ventilated area or a chemical fume hood.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.54 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. To calculate the required volume for a desired concentration, use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 5.54 mg of this compound to make a 10 mM solution, you would add 1 mL of DMSO.
-
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 2.
Table 3: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 1.80 mL |
| 5 mM | 5 mg | 1.80 mL |
| 10 mM | 10 mg | 1.80 mL |
| 50 mM | 5 mg | 0.18 mL |
Note: These calculations are based on a molecular weight of 554.44 g/mol . Batch-specific molecular weights may vary slightly.
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at the vasopressin V1B receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Caption: Mechanism of action of this compound on the HPA axis.
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
References
Troubleshooting & Optimization
TASP0390325 solubility in water and DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of TASP0390325.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in both water and dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, it is recommended to store this compound at -20°C. Stock solutions should be stored at -80°C to minimize degradation.
Q3: Can I dissolve this compound directly into my aqueous cell culture medium?
A3: While this compound is reported to be soluble in water, it is standard practice for compounds of this nature to first be dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock is then diluted into the aqueous medium to the final desired concentration. This method ensures complete dissolution and accurate final concentration.
Q4: My this compound solution appears to have precipitated after dilution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue for many small molecules. Please refer to the "Troubleshooting Guide: Compound Precipitation" for a step-by-step approach to resolving this issue.
Solubility Data
The solubility of this compound in water and DMSO is summarized in the table below. This data is critical for the preparation of stock and working solutions for various experimental applications.
| Solvent | Solubility |
| Water | 100 mM |
| DMSO | 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be used for subsequent dilutions for both in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 554.44 g/mol ), you would need 5.54 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium or buffer (e.g., PBS, aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Dilute: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.
Troubleshooting Guides
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to address the issue of this compound precipitating out of solution upon dilution into an aqueous buffer.
Signaling Pathway
This compound is a selective antagonist of the Vasopressin V1B receptor. The following diagram illustrates the canonical signaling pathway initiated by the activation of the V1B receptor by its endogenous ligand, arginine vasopressin (AVP), and the point of inhibition by this compound.
TASP0390325 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of TASP0390325, a potent and selective V1B receptor antagonist.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid form and solutions are outlined below.
2. How should I prepare stock solutions of this compound?
To prepare stock solutions, it is recommended to use either water or DMSO, in which this compound is soluble up to 100 mM. For extended storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
3. What is the mechanism of action of this compound?
This compound is a high-affinity and orally active antagonist of the arginine vasopressin receptor 1B (V1B receptor)[1]. By blocking this receptor, it inhibits the downstream signaling cascade initiated by arginine vasopressin (AVP), which plays a role in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland[1][2].
4. What are the primary research applications for this compound?
This compound is primarily used in research investigating the role of the V1B receptor in various physiological and pathological processes. Due to its antidepressant and anxiolytic properties observed in animal models, it is a valuable tool for studies on depression, anxiety, and the hypothalamic-pituitary-adrenal (HPA) axis[3].
Stability and Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 6 months | Keep tightly sealed and protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Recommended for longer-term storage. Sealed storage, away from moisture. |
V1B Receptor Signaling Pathway
The V1B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by its endogenous ligand, arginine vasopressin (AVP), the receptor initiates a cascade of intracellular events.
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of AVP-Induced Calcium Mobilization
This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell line endogenously or recombinantly expressing the V1B receptor.
Methodology:
-
Cell Culture: Culture cells expressing the V1B receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the V1B receptor gene) in appropriate media and conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of arginine vasopressin (AVP) to stimulate the V1B receptor.
-
Signal Detection: Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the AVP-induced calcium signal against the concentration of this compound to determine the IC₅₀ value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer | - Low solubility of this compound in the final assay buffer. - High final concentration of DMSO. | - Ensure the final DMSO concentration is low (typically <0.5%). - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a different solvent for the final dilution if compatible with the assay. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting. - Cell passage number variability. - Instability of diluted compound. - Variation in incubation times. | - Use calibrated pipettes and proper pipetting techniques. - Use cells within a consistent and low passage number range. - Prepare fresh dilutions of this compound for each experiment. - Standardize all incubation times precisely. |
| No or Low Antagonist Activity | - Degraded compound due to improper storage. - Low expression or functionality of the V1B receptor in the cell line. - Incorrect assay setup. | - Verify the storage conditions and age of the compound stock. - Confirm V1B receptor expression and functionality using a known agonist. - Review the experimental protocol for any deviations. |
| High Background Signal | - Autofluorescence of the compound. - Cell stress or death. - Contamination of cell culture. | - Run a control with the compound alone (no cells) to check for autofluorescence. - Ensure cells are healthy and not over-confluent. - Check cell cultures for any signs of contamination. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting TASP0390325 experimental results
Welcome to the technical support center for TASP0390325. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this selective Arginine Vasopressin Receptor 1B (AVPR1B) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active antagonist of the Arginine Vasopressin Receptor 1B (AVPR1B). Its primary mechanism of action is to block the binding of arginine vasopressin (AVP) to the AVPR1B, thereby inhibiting its downstream signaling pathways. This receptor is primarily located in the anterior pituitary gland, where it plays a role in the release of adrenocorticotropic hormone (ACTH), and is also found in various regions of the brain. By blocking this receptor, this compound can modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence behaviors associated with stress, anxiety, and depression.
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro : this compound is expected to inhibit AVP-induced calcium influx in cells expressing the AVPR1B. It demonstrates high affinity for the receptor with IC50 values in the low nanomolar range.
-
In Vivo : Oral administration of this compound has been shown to antagonize the increase in plasma ACTH levels induced by CRF/dDAVP in rats.[1][2] It has also demonstrated antidepressant and anxiolytic effects in various rodent models.[1][2]
Q3: How should I prepare and store this compound?
This compound is soluble in water and DMSO up to 100 mM.[3] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Troubleshooting Guides
In Vitro Experiments
Problem: I am not observing the expected inhibition of AVP-induced signaling.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder if degradation is suspected.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Verify the calculations for your working concentrations. Given its low nanomolar IC50, ensure accurate serial dilutions. Consider performing a concentration-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
-
-
Possible Cause 3: Cell Line Issues.
-
Troubleshooting Step: Confirm the expression and functionality of the AVPR1B in your cell line using a positive control agonist like AVP. Ensure the cells are healthy and within a suitable passage number.
-
In Vivo Experiments
Problem: I am not observing the expected behavioral or physiological effects in my animal model.
-
Possible Cause 1: Insufficient Compound Exposure.
-
Troubleshooting Step: this compound is orally bioavailable. However, factors such as animal strain, age, and metabolism can affect drug exposure. Consider performing a pilot pharmacokinetic study to determine the optimal dose and timing of administration for your specific model.
-
-
Possible Cause 2: Experimental Design Variability.
-
Troubleshooting Step: Stress-induced models can have inherent variability. Ensure that your experimental conditions (e.g., handling, housing, time of day for testing) are consistent across all groups. Increase the sample size to enhance statistical power.
-
-
Possible Cause 3: Off-Target Effects at High Concentrations.
-
Troubleshooting Step: While this compound is highly selective for AVPR1B, very high concentrations could potentially lead to off-target effects. If you are using a high dose, consider reducing it to a range that has been previously validated in the literature to ensure the observed effects are specific to AVPR1B antagonism.
-
Problem: I am observing unexpected or contradictory results.
-
Possible Cause 1: Complex Biological System.
-
Troubleshooting Step: The vasopressin system has complex and sometimes opposing roles in different brain regions and physiological processes. For example, while central AVP can increase blood pressure, the effects can be mediated by both sympathetic activation and peripheral AVP release. Carefully consider the specific neuronal circuits and downstream effects you are investigating.
-
-
Possible Cause 2: Interaction with Other Receptors.
-
Troubleshooting Step: While this compound has high selectivity, it's important to consider the expression of other vasopressin and oxytocin receptors in your tissue of interest. In some cases, compensatory mechanisms involving other receptors might be at play.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Human | V1B | 2.72 nM | |
| IC50 | Rat | V1B (anterior pituitary) | 2.22 nM | |
| IC50 (AVP-induced Ca2+ increase) | - | - | 20.2 nM |
Table 2: In Vivo Effects of this compound in Rats
| Model | Dose (Oral) | Effect | Reference |
| CRF/dDAVP-induced ACTH increase | 1 mg/kg | Significant antagonism | |
| Forced Swimming Test | 3 - 30 mg/kg | Antidepressant-like effect | |
| Olfactory Bulbectomy | 10 mg/kg (14 days) | Reduced hyperemotionality | |
| Social Interaction Test | 3 - 30 mg/kg | Anxiolytic effect | |
| Elevated Plus-Maze | 10, 30 mg/kg | Anxiolytic effect | |
| Stress-Induced Hyperthermia | 10, 30 mg/kg | Anxiolytic effect |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
-
Cell Culture: Culture cells stably or transiently expressing the AVPR1B in appropriate media.
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Antagonist Incubation: Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of AVP (e.g., EC80) to the wells.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of the AVP response for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Measurement of ACTH Levels in Rats
-
Animal Acclimation: Acclimate male rats to the experimental facility for at least one week.
-
Compound Administration: Administer this compound or vehicle orally at the desired dose and time before the stimulus.
-
Stimulus Administration: Administer a combination of corticotropin-releasing factor (CRF) and desmopressin (dDAVP) intravenously to stimulate ACTH release.
-
Blood Collection: Collect trunk blood at a specified time point after the stimulus.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
ACTH Measurement: Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay kit.
-
Data Analysis: Compare the ACTH levels between the vehicle- and this compound-treated groups using appropriate statistical tests.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for in vivo ACTH measurement.
Caption: Troubleshooting logical relationships.
References
Optimizing TASP0390325 dosage for maximum efficacy
Technical Support Center: TASP0390325
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and application of this compound in your research.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the fictitious "Kinase X," a critical enzyme in the oncogenic signaling pathway downstream of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, "Protein Y," leading to cell cycle arrest and apoptosis in tumor cells with an overactive EGFR/Kinase X/Protein Y signaling axis.
2. What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For in vivo studies, the optimal formulation may vary, but a common starting point is a suspension in a vehicle such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
3. What is a typical starting concentration range for in vitro experiments?
For initial cell-based assays, a dose-response curve is recommended, starting from a concentration range of 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines, depending on the expression and activity of the target, Kinase X.
4. How can I confirm that this compound is active in my cellular model?
The most direct method to confirm target engagement is to measure the phosphorylation status of the downstream target, Protein Y, via Western blotting. A dose-dependent decrease in phosphorylated Protein Y (p-Protein Y) upon treatment with this compound would indicate successful target inhibition.
Troubleshooting Guides
Q: I am not observing the expected cytotoxic effect in my cancer cell line. What are the possible reasons?
A: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Your cell line may not be dependent on the Kinase X signaling pathway for survival. Verify the expression and activation of EGFR and Kinase X in your cell line.
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Experimental Conditions: Verify the final concentration of this compound in your culture medium. Also, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Assay Duration: The duration of the experiment may be insufficient for cytotoxic effects to manifest. Consider extending the incubation time with this compound (e.g., from 24 hours to 48 or 72 hours).
Q: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?
A: Compound precipitation can lead to inconsistent and inaccurate results. To address this:
-
Check Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium. Try using a lower concentration range.
-
Optimize Dilution: When diluting the DMSO stock solution into the medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Test the solubility of this compound in your specific batch of medium with and without serum.
Q: My in vivo study shows poor efficacy and high toxicity. How can I optimize the dosage?
A: In vivo studies require careful optimization of dose and schedule.
-
Pharmacokinetics (PK): If possible, conduct a preliminary PK study to determine the half-life and bioavailability of this compound in your animal model. This will inform the optimal dosing frequency.
-
Dose-Finding Study: Perform a dose-finding toxicity study (dose escalation) to identify the maximum tolerated dose (MTD).
-
Efficacy at MTD: Once the MTD is established, conduct your efficacy study at and below this dose to find a therapeutic window with minimal toxicity.
-
Formulation: The vehicle used for administration can significantly impact solubility, absorption, and toxicity. You may need to screen different formulations.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Kinase X Expression | IC50 (nM) |
| Cell Line A | Lung Adenocarcinoma | High | 50 |
| Cell Line B | Pancreatic Cancer | Moderate | 250 |
| Cell Line C | Breast Cancer | Low | >10,000 |
| Cell Line D | Non-cancerous | Normal | >20,000 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (Cell Line A)
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +250 | +5 |
| This compound | 10 | +50 | -2 |
| This compound | 25 | -30 | -8 |
| This compound | 50 | -60 | -15 (Exceeds MTD) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-Protein Y
-
Cell Lysis: Treat cells with varying concentrations of this compound for 2-4 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Protein Y and total Protein Y overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-Protein Y to total Protein Y.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting logic for low in vitro efficacy.
Potential off-target effects of TASP0390325
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TASP0390325. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity of this compound?
A1: this compound is a potent and highly selective antagonist for the arginine vasopressin receptor 1B (V1B). Studies have shown that it has a high affinity for human and rat V1B receptors.[1] In a broad screening panel, this compound was found to be highly selective for the V1B receptor.[1]
Q2: Has this compound been tested for cross-reactivity with other vasopressin/oxytocin receptor subtypes?
A2: Yes, this compound has been evaluated for its affinity towards other closely related receptors, including the vasopressin V1A, vasopressin V2, and oxytocin (OT) receptors. In these assessments, this compound did not show any affinity for these receptors at concentrations up to 10 μM.[1] This indicates a high degree of selectivity for the V1B receptor over other related family members.
Q3: What was the extent of the off-target screening for this compound?
A3: this compound underwent screening against a panel of 85 different molecules. This panel included a variety of receptors, transporters, and ion channels. In this extensive screening, this compound did not exhibit significant affinity for any of the tested off-target molecules at a concentration of 10 μM.[1]
Q4: I am observing an unexpected effect in my cell line that expresses V1A receptors but not V1B receptors. Could this be due to this compound?
A4: Based on available data, it is unlikely that the observed effect is due to direct interaction of this compound with the V1A receptor. One study demonstrated that this compound did not inhibit the arginine vasopressin (AVP)-induced increase in intracellular calcium in medial preoptic (MPO) neurons, a response mediated by V1A receptors.[2] However, in the same study, it did block the AVP-induced calcium response in astrocytes, which is mediated by V1B receptors. If you are encountering unexpected results, it is advisable to verify the expression of V1B receptors in your experimental system and to consider potential indirect effects or characteristics of your specific model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected activity in a V1A receptor-expressing system. | 1. Low-level or unexpected V1B receptor expression in the experimental model. 2. Indirect downstream effects not mediated by direct receptor binding. 3. Experimental artifacts. | 1. Confirm the absence of V1B receptor expression in your system using techniques like RT-qPCR or Western blot. 2. Review the literature for potential signaling crosstalk between V1B and other pathways in your model system. 3. Include appropriate vehicle controls and consider a structurally unrelated V1B antagonist as a comparator. |
| Variability in antagonist efficacy. | 1. Differences in V1B receptor expression levels across experimental preparations. 2. Degradation of this compound under specific experimental conditions. 3. Presence of endogenous V1B receptor ligands. | 1. Quantify V1B receptor expression to ensure consistency. 2. Prepare fresh stock solutions of this compound and protect from light and excessive temperature fluctuations. 3. Ensure thorough washing steps to remove endogenous ligands before applying this compound. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Species | Assay Type | Result (IC₅₀ or % Inhibition @ 10 µM) | Reference |
| V1B Receptor | Human | Radioligand Binding | IC₅₀ = 1.6 nM | |
| Rat | Radioligand Binding | IC₅₀ = 1.3 nM | ||
| V1A Receptor | Human | Radioligand Binding | No affinity detected up to 10 µM | |
| V2 Receptor | Human | Radioligand Binding | No affinity detected up to 10 µM | |
| Oxytocin Receptor | Human | Radioligand Binding | No affinity detected up to 10 µM | |
| 85 Other Targets | Various | Radioligand Binding | No significant affinity detected up to 10 µM |
Experimental Protocols
Radioligand Binding Assay for Selectivity Screening
This protocol provides a general methodology for assessing the binding affinity of this compound to various receptors.
-
Membrane Preparation:
-
Cell lines recombinantly expressing the target human receptors (e.g., V1A, V2, Oxytocin) are cultured and harvested.
-
Cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
A constant concentration of a specific radioligand for the target receptor (e.g., [³H]-AVP for V1A and V2 receptors, [³H]-OT for the oxytocin receptor) is used.
-
Increasing concentrations of the test compound (this compound) are added to the reaction mixture containing the cell membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.
-
Visualizations
References
Avoiding TASP0390325 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of TASP0390325 in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B). It is an orally bioavailable compound that has shown antidepressant and anxiolytic effects in preclinical studies.
Q2: What are the primary uses of this compound in research?
A2: this compound is primarily used in neuroscience research to investigate the role of the vasopressin system in mood disorders, anxiety, and stress-related behaviors. It is a valuable tool for studying the therapeutic potential of V1B receptor antagonism.
Troubleshooting Guide: Experimental Issues
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation?
A3: Inconsistent results are a common indicator of compound instability. Degradation of this compound can lead to a lower effective concentration, resulting in reduced or variable pharmacological activity. It is crucial to evaluate your handling and storage procedures.
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in the color of your stock solution is a visual indicator of potential chemical degradation or contamination. It is strongly recommended to discard the solution and prepare a fresh one from a solid compound.
Q5: How can I confirm if my this compound has degraded?
A5: The most reliable method to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and provide quantitative analysis.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Protect from moisture. |
| Stock Solution (DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Stock Solution (Water) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble to 100 mM |
| DMSO | Soluble to 100 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO or water to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in cell culture media at 37°C).
-
Materials:
-
This compound stock solution
-
Experimental buffer or media
-
HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
UV detector
-
-
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the final working concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and measure the peak area of the parent compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Mandatory Visualizations
Caption: Vasopressin Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for Using this compound.
Improving TASP0390325 bioavailability in studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of TASP0390325 in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the arginine vasopressin (AVP) V1B receptor.[1][2] The V1B receptor is a G protein-coupled receptor (GPCR) primarily found in the anterior pituitary gland.[3][4] Upon binding of its natural ligand, arginine vasopressin, the V1B receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[5] This signaling pathway is involved in the regulation of adrenocorticotropic hormone (ACTH) release. This compound exerts its effects by blocking this pathway.
Q2: this compound is described as "orally bioavailable". Why might I still encounter issues with its bioavailability in my studies?
A2: While this compound is orally active, "orally bioavailable" indicates that the compound can be absorbed after oral administration to produce a therapeutic effect. However, the extent and consistency of absorption can be influenced by several factors, including:
-
Physicochemical Properties: The inherent solubility and permeability of this compound can affect its absorption.
-
Formulation: The excipients and formulation strategy used can significantly impact the dissolution and absorption of the compound.
-
Animal Model: The gastrointestinal physiology of the animal model (e.g., pH, transit time) can differ from the model used in initial characterization studies.
-
Dose: At higher doses, solubility limitations may become more pronounced, leading to non-linear pharmacokinetics.
Q3: What are some general strategies to improve the bioavailability of a small molecule compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of small molecule drugs:
-
Particle Size Reduction (Micronization): Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate.
-
Use of Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, facilitating drug absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form can improve its dissolution and bioavailability.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.
Troubleshooting Guides
Issue: Low or Variable Plasma Concentrations of this compound in Preclinical Studies
This guide provides a systematic approach to troubleshooting and improving the in vivo exposure of this compound.
Step 1: Baseline Bioavailability Assessment
-
Objective: To determine the baseline pharmacokinetic profile of this compound in your experimental model.
-
Action: Conduct a pharmacokinetic study using a simple suspension of this compound. This will provide essential data on parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Protocol: Refer to the "Experimental Protocol for In Vivo Bioavailability Assessment in Rats".
Step 2: Physicochemical Characterization
-
Objective: To understand the solubility and permeability characteristics of this compound.
-
Action: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract. Assess its permeability using in vitro models like Caco-2 cell monolayers. This information will help in identifying the rate-limiting step for absorption.
Step 3: Formulation Improvement Strategies
Based on the findings from Step 2, consider the following formulation strategies:
-
If Solubility is the Limiting Factor:
-
Micronization: Reduce the particle size of this compound to enhance its dissolution rate. Refer to the "Experimental Protocol for Micronization of this compound".
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer to improve its solubility.
-
-
If Permeability is the Limiting Factor:
-
Formulation with Permeation Enhancers: Include a permeation enhancer in the formulation to facilitate the transport of this compound across the intestinal epithelium. Refer to the "Experimental Protocol for Formulation with a Permeation Enhancer".
-
Step 4: Comparative In Vivo Evaluation
-
Objective: To assess the impact of the improved formulation(s) on the bioavailability of this compound.
-
Action: Conduct a comparative pharmacokinetic study in the same animal model, comparing the improved formulation(s) to the baseline simple suspension.
-
Data Analysis: Summarize the pharmacokinetic parameters in a table for easy comparison.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 10 | 150 ± 35 | 2.0 | 750 ± 150 | 100 |
| Micronized Suspension | 10 | 300 ± 60 | 1.5 | 1500 ± 250 | 200 |
| Formulation with Permeation Enhancer | 10 | 450 ± 80 | 1.0 | 2250 ± 300 | 300 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Vasopressin V1B receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: Troubleshooting workflow for low bioavailability of this compound.
Experimental Protocols
Experimental Protocol for In Vivo Bioavailability Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water).
-
Dosing: Administer the this compound formulation orally via gavage at the desired dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Experimental Protocol for Micronization of this compound
-
Objective: To reduce the particle size of this compound to improve its dissolution rate.
-
Equipment: Jet mill (e.g., lab-scale fluid energy mill).
-
Procedure:
-
Ensure the jet mill is clean and properly assembled according to the manufacturer's instructions.
-
Weigh the desired amount of this compound.
-
Set the milling parameters (e.g., grinding pressure, feed rate). These parameters should be optimized to achieve the desired particle size distribution.
-
Introduce the this compound powder into the jet mill. The high-velocity air stream will cause the particles to collide and break down.
-
Collect the micronized powder from the collection vessel.
-
-
Particle Size Analysis:
-
Analyze the particle size distribution of the micronized this compound using a suitable method, such as laser diffraction.
-
Compare the particle size distribution to that of the un-milled material to confirm the effectiveness of the micronization process.
-
-
Formulation: Prepare a suspension of the micronized this compound for in vivo evaluation as described in the bioavailability assessment protocol.
Experimental Protocol for Formulation with a Permeation Enhancer
-
Objective: To prepare an oral formulation of this compound containing a permeation enhancer to improve its intestinal absorption.
-
Materials:
-
This compound
-
Permeation enhancer (e.g., sodium caprate, Labrasol®)
-
Vehicle (e.g., water, polyethylene glycol)
-
-
Procedure:
-
Select an appropriate permeation enhancer and its concentration based on literature review and compatibility studies.
-
Dissolve or suspend the permeation enhancer in the chosen vehicle.
-
Add this compound to the vehicle containing the permeation enhancer.
-
Mix thoroughly to ensure a homogenous suspension or solution.
-
-
In Vivo Evaluation:
-
Administer the formulation to fasted rats as described in the bioavailability assessment protocol.
-
Collect and analyze blood samples to determine the pharmacokinetic profile.
-
Compare the results to those obtained with the simple suspension to evaluate the effectiveness of the permeation enhancer.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
Technical Support Center: TASP0390325 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0390325, a potent and selective vasopressin V1b receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the arginine vasopressin receptor 1B (V1b or V3 receptor). The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 signaling pathway.[1] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1b receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[1] In the anterior pituitary, this signaling cascade is a key mechanism for stimulating the release of adrenocorticotropic hormone (ACTH).[2][3] this compound competitively binds to the V1b receptor, blocking the effects of AVP and thereby inhibiting this signaling pathway.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used as a research tool to investigate the role of the AVP-V1b receptor system in the hypothalamic-pituitary-adrenal (HPA) axis. Given its ability to attenuate stress-induced ACTH release, it is widely studied for its potential anxiolytic and antidepressant effects in preclinical models.[4] Research applications include studying stress-related disorders, social behaviors like aggression, and the regulation of the HPA axis under various physiological and pathological conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL. For creating stock solutions, use newly opened, anhydrous DMSO to avoid solubility issues. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months in sealed, moisture-free containers. For in vivo studies, this compound can be suspended in a vehicle such as 0.5% methylcellulose for oral administration.
Q4: What are the key quantitative parameters for this compound?
A4: The following table summarizes the key in vitro and in vivo parameters for this compound. These values are essential for designing experiments and interpreting results.
| Parameter | Species | Value | Assay/System |
| IC50 ([3H]-AVP binding) | Human (recombinant) | 2.72 nM | Radioligand Binding Assay |
| IC50 ([3H]-AVP binding) | Rat (anterior pituitary) | 2.22 nM | Radioligand Binding Assay |
| IC50 (AVP-induced Ca2+ influx) | CHO cells (human V1b) | 20.2 nM | Calcium Mobilization Assay |
| Effective Oral Dose | Rat | 1 mg/kg | Inhibition of CRF/dDAVP-induced ACTH release |
Data compiled from MedchemExpress.
Troubleshooting Guides
This section addresses common pitfalls encountered during experiments with this compound.
Problem 1: Inconsistent or no antagonist activity in cell-based assays.
-
Possible Cause 1: Compound Instability or Degradation.
-
Troubleshooting Step: Ensure that stock solutions are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in your assay buffer immediately before each experiment.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Step: Verify the health and passage number of your cell line expressing the V1b receptor. Confirm that the concentration of the agonist (AVP) used to stimulate the cells is appropriate (typically at its EC80 for antagonist assays) to ensure a robust but sensitive assay window.
-
-
Possible Cause 3: Vehicle (DMSO) Interference.
-
Troubleshooting Step: High concentrations of DMSO can interfere with certain assay formats. Ensure the final concentration of DMSO in your assay wells is consistent across all conditions (including controls) and is typically below 0.5%. Run a vehicle-only control to check for any effects on cell viability or signaling.
-
Problem 2: Discrepancy between potent in vitro activity and weak or no effect in vivo.
-
Possible Cause 1: Poor Pharmacokinetics or Bioavailability.
-
Troubleshooting Step: While this compound is orally active, its absorption, distribution, metabolism, and excretion (ADME) profile can be influenced by the animal model and formulation. Ensure the dosing vehicle is appropriate and that the administration route is suitable for achieving sufficient plasma and target tissue concentrations. Consider conducting a pilot pharmacokinetic study to measure plasma exposure.
-
-
Possible Cause 2: Insufficient Target Engagement in the Central Nervous System (CNS).
-
Troubleshooting Step: If your research question involves central V1b receptors (e.g., in the hippocampus or amygdala), confirm that this compound can cross the blood-brain barrier in your model system. The effective dose for peripheral targets (like the pituitary) may not be sufficient for central targets. Dose-response studies are critical.
-
-
Possible Cause 3: Redundant or Compensatory Mechanisms.
-
Troubleshooting Step: In a complex physiological system, other pathways may compensate for the blockade of V1b receptors. For instance, the regulation of the HPA axis also involves the corticotropin-releasing hormone (CRH) system. Design experiments that can dissect the relative contributions of different pathways, for example, by comparing the antagonist's effect under basal versus stress-induced conditions.
-
Problem 3: Unexpected or off-target effects observed at high concentrations.
-
Possible Cause 1: Loss of Selectivity.
-
Troubleshooting Step: Although this compound is highly selective for the V1b receptor, at very high concentrations it may interact with other related receptors, such as the V1a or oxytocin receptors. It is crucial to perform a dose-response curve to identify the optimal concentration range that provides maximal target inhibition with minimal off-target effects. Include control experiments using cell lines that do not express the V1b receptor to identify non-specific effects.
-
-
Possible Cause 2: Compound Cytotoxicity.
-
Troubleshooting Step: High concentrations of any small molecule can induce cellular stress or toxicity, leading to artifacts. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed inhibition is not due to cell death.
-
Experimental Protocols & Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the V1b receptor signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: V1b receptor signaling pathway and point of inhibition by this compound.
Caption: Typical experimental workflow for this compound research.
Troubleshooting Decision Tree
Use this diagram to diagnose unexpected in vivo results after confirming in vitro potency.
Caption: Troubleshooting tree for lack of in vivo efficacy of this compound.
References
Best practices for handling TASP0390325 compound
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing the TASP0390325 compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the arginine vasopressin receptor 1B (V1B receptor).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1B receptor, thereby inhibiting its downstream signaling pathways. This compound is orally bioavailable and has shown antidepressant and anxiolytic effects in preclinical studies.[3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability.[1]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in water and DMSO up to 100 mM.[1] For most in vitro assays, a stock solution in DMSO is recommended. For in vivo studies, the compound can be suspended in a 0.5% methylcellulose solution for oral administration.
Q4: Is this compound selective for the V1B receptor?
A4: Yes, this compound is highly selective for the V1B receptor. It exhibits no significant affinity for the V1A and V2 vasopressin receptors, or for a wide range of other receptors, ion channels, and transporters at concentrations up to 10 μM.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays | Cell line variability or high passage number. | Maintain a consistent and low passage number for your cell line. Regularly verify the expression of the V1B receptor. |
| Ligand degradation. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Low or no specific binding in receptor binding assays | Low receptor expression in the membrane preparation. | Confirm V1B receptor expression levels using a validated method like western blotting. Consider using a cell line with higher receptor expression. |
| Degraded radioligand or this compound. | Use fresh, high-quality radioligand and freshly prepared this compound solutions. | |
| Suboptimal assay buffer conditions. | Optimize the assay buffer composition, including pH and ionic strength. Ensure the buffer is compatible with both the receptor and the ligand. | |
| High non-specific binding in receptor binding assays | Hydrophobic interactions of the compound with filters or plates. | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Include a small amount of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Tween-20) in the assay buffer. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected pharmacological effect | Inadequate dosage or bioavailability. | Perform a dose-response study to determine the optimal dose for your animal model and experimental paradigm. Confirm the oral bioavailability of your formulation. |
| Poor formulation or compound precipitation. | Ensure the compound is fully dissolved or forms a stable suspension in the vehicle. Prepare fresh formulations for each experiment. | |
| Off-target effects. | While this compound is highly selective, consider potential off-target effects at high concentrations. Include appropriate control groups to assess non-specific effects. | |
| Variability in animal responses | Differences in animal age, weight, or strain. | Use animals of a consistent age, weight, and genetic background. Ensure proper randomization of animals into experimental groups. |
| Stress-induced variability. | Acclimatize animals to the experimental procedures and environment to minimize stress, which can influence the HPA axis and vasopressin system. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 554.44 g/mol | |
| Formula | C₂₅H₂₉ClFN₅O₄·HCl | |
| CAS Number | 1642187-96-9 | |
| Purity | ≥98% | |
| Solubility (Water) | Up to 100 mM | |
| Solubility (DMSO) | Up to 100 mM | |
| Storage Temperature | -20°C |
Table 2: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (V1B Receptor) | Rat Pituitary | 2.22 nM | |
| IC₅₀ (V1B Receptor) | Human (recombinant) | 2.72 nM | |
| Functional Antagonism (AVP-induced Ca²⁺ increase) | CHO cells expressing human V1B | 20.2 nM |
Experimental Protocols
Protocol 1: V1B Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1B receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V1B receptor.
-
[³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the this compound dilution (or vehicle for total binding), and 50 µL of [³H]-AVP (at a concentration close to its Kd).
-
To determine non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM) instead of this compound.
-
Add 50 µL of the V1B receptor membrane preparation to each well.
-
Incubate the plate for 60 minutes at 25°C with gentle shaking.
-
Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Wash each well three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound.
Protocol 2: In Vivo Administration in Rodents
This protocol outlines the oral administration of this compound to mice for behavioral or pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Oral gavage needles.
-
Appropriate animal balance and restraints.
Procedure:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution by dissolving methylcellulose in sterile water. This may require heating and stirring.
-
Create a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse). Ensure the suspension is homogenous before each administration.
-
Acclimatize the animals to handling and the gavage procedure for several days before the experiment.
-
On the day of the experiment, weigh each animal to calculate the precise volume of the suspension to be administered.
-
Administer the this compound suspension or vehicle to the control group via oral gavage.
-
Proceed with the planned behavioral tests or sample collection at the appropriate time points post-administration. Doses ranging from 3 to 30 mg/kg have been used in mice to elicit anxiolytic effects.
Visualizations
Caption: Signaling pathway of the V1B receptor and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
Caption: Troubleshooting logic for unexpected in vivo experimental results.
References
- 1. Prediction of a clinically effective dose of THY1773, a novel V 1B receptor antagonist, based on preclinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of V1B Receptor Antagonists: TASP0390325 vs. SSR149415
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of two prominent vasopressin 1B (V1B) receptor antagonists: TASP0390325 and SSR149415. This analysis is supported by experimental data to delineate their respective pharmacological profiles.
The vasopressin 1B (V1B) receptor, predominantly expressed in the anterior pituitary and various brain regions, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, as well as stress and emotional processes.[1][2] Antagonism of the V1B receptor has emerged as a promising therapeutic strategy for stress-related disorders such as depression and anxiety.[3][4][5] This guide focuses on a comparative evaluation of two non-peptide, orally active V1B receptor antagonists, this compound and SSR149415.
In Vitro Pharmacological Profile
Both this compound and SSR149415 are potent and selective antagonists of the V1B receptor. They exhibit high binding affinity for the V1B receptor and effectively counteract the intracellular signaling initiated by arginine vasopressin (AVP). However, this compound, a newer compound, was developed to improve upon the pharmacokinetic properties of SSR149415. SSR149415 has been noted to have some activity at V1A and oxytocin receptors, whereas this compound demonstrates high selectivity for the V1B receptor.
| Parameter | This compound | SSR149415 | Reference |
| Binding Affinity (Ki) | High affinity for V1B receptors | Nanomolar affinity for animal and human V1B receptors (Ki = 1.26 nM for human V1B, 0.73 nM for rat V1B) | |
| Functional Antagonism | Potently attenuates AVP-induced [Ca2+]i increase | Potently antagonizes AVP-induced Ca2+ increase and ACTH secretion | |
| Selectivity | High selectivity for V1B over V1A, V2, and oxytocin receptors | Displays a highly selective profile, though some activity at V1A and oxytocin receptors has been noted |
In Vivo Efficacy and Pharmacokinetics
Both compounds have demonstrated efficacy in animal models of depression and anxiety. They have been shown to normalize stress-induced increases in adrenocorticotropic hormone (ACTH) secretion. Notably, this compound has been reported to exert its effects at lower doses compared to SSR149415, suggesting an improved pharmacokinetic profile. Both antagonists are orally active and have shown long-lasting effects in various models.
| In Vivo Model | This compound | SSR149415 | Reference |
| Forced Swimming Test | Antidepressant-like effects | Antidepressant-like effects (10-30 mg/kg, p.o.) | |
| Olfactory Bulbectomy | Antidepressant-like effects | Antidepressant-like effects (10 and 30 mg/kg, chronic oral) | |
| Elevated Plus-Maze | Anxiolytic-like effects | Anxiolytic-like effects (1-30 mg/kg) | |
| Social Interaction Test | Anxiolytic-like effects | Anxiolytic-like effects | |
| Stress-Induced ACTH Release | Antagonizes increase in plasma ACTH | Normalizes ACTH secretion (active from 3 mg/kg, p.o.) |
Signaling Pathways and Experimental Workflow
The V1B receptor is a G protein-coupled receptor (GPCR) that, upon activation by vasopressin, primarily couples to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway in pituitary corticotrophs ultimately stimulates the secretion of ACTH.
Caption: V1B Receptor Signaling Pathway and Antagonism by this compound and SSR149415.
The evaluation of V1B receptor antagonists typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Experimental Workflow for Evaluating V1B Receptor Antagonists.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity (Ki) of the antagonist for the V1B receptor.
-
Method:
-
Cell membranes expressing the human or rat V1B receptor are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., [3H]AVP) and varying concentrations of the test compound (this compound or SSR149415).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
The IC50 value (concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay (for functional antagonism)
-
Objective: To measure the ability of the antagonist to inhibit AVP-induced intracellular calcium release.
-
Method:
-
CHO cells stably expressing the human V1B receptor are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or SSR149415).
-
AVP is added to stimulate the V1B receptor.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal.
-
The IC50 value (concentration of the antagonist that produces 50% inhibition of the AVP-induced response) is determined.
-
In Vivo Model: Stress-Induced ACTH Release in Rats
-
Objective: To evaluate the in vivo efficacy of the antagonist in blocking the HPA axis response to stress.
-
Method:
-
Male rats are administered the test compound (this compound or SSR149415) or vehicle orally or via intraperitoneal injection.
-
After a specified pretreatment time, rats are subjected to a stressor (e.g., restraint stress or forced swimming).
-
Blood samples are collected at various time points after stress induction.
-
Plasma ACTH levels are measured using a commercially available ELISA kit.
-
The ability of the antagonist to reduce the stress-induced increase in plasma ACTH is quantified.
-
Conclusion
Both this compound and SSR149415 are valuable pharmacological tools for investigating the role of the V1B receptor in health and disease. While both compounds are potent and orally active V1B antagonists, this compound appears to have an improved pharmacokinetic profile and potentially greater in vivo potency in some models. The choice between these two antagonists for a particular research application may depend on factors such as the specific animal model, the desired duration of action, and the importance of selectivity over other vasopressin receptor subtypes. Further head-to-head clinical studies are necessary to fully delineate the therapeutic potential of these compounds in human populations.
References
- 1. An overview of SSR149415, a selective nonpeptide vasopressin V(1b) receptor antagonist for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TASP0390325 and Other Vasopressin V1B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TASP0390325 with other vasopressin 1B (V1B) receptor antagonists, focusing on their pharmacological profiles and preclinical efficacy. The information presented is intended to assist researchers in making informed decisions for their drug development programs.
Introduction to V1B Receptor Antagonism
The vasopressin 1B (V1B) receptor, predominantly expressed in the anterior pituitary, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Arginine vasopressin (AVP) activation of the V1B receptor stimulates the release of adrenocorticotropic hormone (ACTH), which in turn stimulates cortisol production.[1][2] Dysregulation of the HPA axis is implicated in various stress-related psychiatric disorders, including depression and anxiety. Consequently, V1B receptor antagonists are being investigated as a novel therapeutic approach for these conditions.[3] This guide focuses on a comparative analysis of this compound against other notable V1B antagonists, namely Nelivaptan (SSR-149415) and TS-121 (THY1773).
In Vitro Pharmacological Profile
The in vitro activity of V1B receptor antagonists is primarily characterized by their binding affinity (Ki) for the V1B receptor and their selectivity against other vasopressin receptor subtypes, namely V1a and V2. A higher affinity (lower Ki value) indicates a more potent antagonist, while high selectivity is crucial for minimizing off-target effects.
| Compound | V1B Ki (nM) | V1a Ki (nM) | V2 Ki (nM) | Selectivity (V1a/V1b) | Selectivity (V2/V1b) | Species |
| This compound | High Affinity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Rat |
| Nelivaptan (SSR-149415) | 1.3 (recombinant), 3.7 (native) | >91 | >1000 | >70 | >769 | Rat |
| TS-121 (THY1773) | Potent | Data Not Available | Data Not Available | Selective | Selective | Rat |
Table 1: Comparative In Vitro Binding Affinities and Selectivity of V1B Receptor Antagonists. This table summarizes the available binding affinity (Ki) data for this compound, Nelivaptan, and TS-121 at the V1B, V1a, and V2 vasopressin receptors.
V1B Receptor Signaling Pathway
The V1B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon binding of vasopressin, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and secretion of ACTH from the corticotrophs of the anterior pituitary.
References
Cross-Validation of TASP0390325: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasopressin V1b receptor antagonist, TASP0390325, with other relevant compounds, focusing on their performance in preclinical animal models. The data presented is intended to offer an objective overview to inform research and development decisions in the field of neuropsychiatric and stress-related disorders.
Introduction to this compound and the V1b Receptor
The arginine vasopressin (AVP) system, particularly the vasopressin 1b (V1b) receptor, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response. Dysregulation of the HPA axis is implicated in the pathophysiology of major depressive disorder and anxiety disorders. Consequently, V1b receptor antagonists are being investigated as a novel therapeutic approach for these conditions.
This compound is a potent and highly selective, orally active non-peptide V1b receptor antagonist.[1][2] Its development and evaluation in various animal models have provided valuable insights into the therapeutic potential of targeting the V1b receptor. This guide compares the preclinical profile of this compound with other notable V1b receptor antagonists, including SSR149415, ABT-436, and THY1773 (the active ingredient in TS-121).
In Vitro Receptor Binding and Selectivity
A critical aspect of a drug's profile is its affinity for its target receptor and its selectivity over other receptors, which can predict both efficacy and potential off-target side effects.
| Compound | Receptor | Species | Binding Affinity (IC50 nM) | Selectivity Profile |
| This compound | V1b | Human | 1.8 | Highly selective; no significant affinity for V1a, V2, oxytocin, or 85 other receptors, transporters, and ion channels at 10 µM.[1] |
| V1b | Rat | 1.4 | ||
| SSR149415 | V1b | Human | 1.5 - 4.2 | Shows some affinity for V1a and oxytocin receptors.[1] |
| V1b | Rat | 1.3 - 3.7 | ||
| THY1773 | V1b | Rat | - | Potent and selective V1b receptor antagonist.[3] |
Pharmacokinetic Profiles in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for determining its potential as a therapeutic agent. While detailed pharmacokinetic data for this compound is not extensively published, its oral activity has been demonstrated.
| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Parameters |
| This compound | Rat | Oral | Orally active, antagonized the increase in plasma ACTH levels induced by CRF/dDAVP. Specific parameters like half-life and bioavailability are not readily available in the reviewed literature. |
| THY1773 | Rat | Intravenous | Total Clearance (CLtotal): Moderate (~30% of hepatic blood flow) |
| Oral | Bioavailability: 46.4% | ||
| Dog | Intravenous | Total Clearance (CLtotal): Moderate (~30% of hepatic blood flow) | |
| Oral | Bioavailability: 45.0% |
In Vivo Efficacy in Animal Models of Disease
The therapeutic potential of V1b receptor antagonists is primarily evaluated in animal models of depression and anxiety. These models aim to replicate certain behavioral and physiological aspects of these disorders.
| Compound | Animal Model | Disease Model | Efficacy |
| This compound | Rat | Forced Swimming Test | Exerted antidepressant-like effects. |
| Rat | Olfactory Bulbectomy | Exerted antidepressant-like effects. | |
| Rat | Social Interaction, Elevated Plus-Maze, Stress-Induced Hyperthermia, Separation-Induced Ultrasonic Vocalization, Sodium Lactate-Induced Panic-like Responses | Exerted anxiolytic-like effects. | |
| SSR149415 | Rat | Olfactory Bulbectomy | Chronic treatment significantly reduced hyperemotionality. |
| ABT-436 | Rat | Alcohol Self-Administration | Attenuated reinstatement of alcohol self-administration. |
| THY1773 | Rodents | - | Exhibits antidepressant-like effects. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: HPA axis regulation and the site of action for this compound.
Caption: Workflow for the Forced Swimming Test in rats.
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity of test compounds to V1b receptors.
-
Method: Radioligand binding assays are performed using cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human or rat V1b receptor.
-
Procedure:
-
Cell membranes are incubated with a specific radioligand for the V1b receptor (e.g., [³H]-AVP) and various concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves.
Forced Swimming Test (Rat)
-
Objective: To assess the antidepressant-like activity of a compound.
-
Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute swimming session.
-
Test session: 24 hours after the pre-test, the animals are administered the test compound or vehicle orally. After a set pre-treatment time (e.g., 60 minutes), they are placed back into the swimming cylinder for a 5-minute session.
-
Behavioral Scoring: The duration of immobility (when the rat makes only the minimal movements necessary to keep its head above water) during the 5-minute test session is recorded.
-
-
Data Analysis: A reduction in immobility time by the test compound compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Olfactory Bulbectomy (OBX) Model (Rat)
-
Objective: To create a chronic model of depression for evaluating the long-term efficacy of antidepressants.
-
Procedure:
-
Surgery: Rats are anesthetized, and the olfactory bulbs are surgically removed by aspiration. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.
-
Recovery: Animals are allowed to recover for a period of at least two weeks.
-
Behavioral Testing: OBX rats typically exhibit hyperactivity in a novel environment (e.g., an open field test).
-
Drug Administration: Animals are treated chronically (e.g., daily for 14 days) with the test compound or vehicle.
-
Post-treatment Behavioral Testing: The effect of the chronic treatment on the OBX-induced hyperactivity is assessed in the open field test.
-
-
Data Analysis: A reversal of the OBX-induced hyperactivity by the test compound suggests antidepressant-like efficacy.
Conclusion
This compound demonstrates a promising preclinical profile as a highly selective V1b receptor antagonist with oral activity and efficacy in established animal models of depression and anxiety. Its high selectivity may offer an improved safety profile compared to less selective compounds like SSR149415, which exhibits some affinity for the oxytocin receptor. The progression of other V1b antagonists, such as ABT-436 and THY1773, into clinical trials underscores the therapeutic potential of this target. Further cross-validation of this compound in a wider range of animal models, including non-human primates, and the publication of detailed pharmacokinetic data will be crucial for its continued development and potential translation to clinical applications for stress-related disorders.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of a clinically effective dose of THY1773, a novel V 1B receptor antagonist, based on preclinical data - PMC [pmc.ncbi.nlm.nih.gov]
TASP0390325: A Comparative Selectivity Profile of a Novel V1B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of TASP0390325, a novel and highly selective arginine vasopressin V1B receptor antagonist, with other relevant compounds. The data presented herein is compiled from publicly available experimental findings to offer an objective overview for research and drug development professionals.
Introduction
Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress. The V1B receptor, predominantly expressed in the anterior pituitary, is a key mediator of AVP's effects on adrenocorticotropic hormone (ACTH) release. Consequently, V1B receptor antagonists are being investigated as potential therapeutics for stress-related disorders such as depression and anxiety. This compound has emerged as a promising candidate due to its high affinity and selectivity for the V1B receptor. This guide compares its in vitro pharmacological profile with that of other V1B receptor antagonists, including TASP0233278 and the earlier compound SSR149415 (nelivaptan).
Comparative Selectivity Data
The selectivity of a compound is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the in vitro binding affinities of this compound and comparator compounds for the human vasopressin (V1A, V1B, V2) and oxytocin (OT) receptors.
| Compound | hV1B Ki (nM) | hV1A IC50 (nM) | hV2 IC50 (nM) | hOT IC50 (nM) |
| This compound | 0.78 | >10,000 | >10,000 | >10,000 |
| TASP0233278 | 0.88 | 286 | 511 | 45.8 |
| SSR149415 (nelivaptan) | 1.3 (rat, recombinant) | >70-fold selectivity for rV1B over rV1A | >70-fold selectivity for rV1B over rV2 | Significant affinity |
Data for this compound and TASP0233278 are for human receptors. Data for SSR149415 indicates selectivity for rat receptors and notes significant affinity for the oxytocin receptor.[1]
As the data illustrates, this compound demonstrates exceptional selectivity for the human V1B receptor, with negligible affinity for the V1A, V2, and oxytocin receptors at concentrations up to 10 µM. In a broader screening panel, this compound showed no significant affinity for 85 other receptors, transporters, and ion channels. This high degree of selectivity suggests a lower potential for off-target effects compared to less selective compounds like TASP0233278 and SSR149415. SSR149415, while a potent V1B antagonist, has been shown to possess significant affinity for the oxytocin receptor, which could contribute to a different pharmacological profile.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the vasopressin signaling pathway and a typical experimental workflow for assessing compound selectivity.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the selectivity profile of vasopressin receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
1. Membrane Preparation:
-
Culture cells stably expressing the human vasopressin receptor subtype of interest (V1A, V1B, or V2) or the oxytocin receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-AVP), and varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competing ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by receptor activation, providing a measure of its functional potency.
1. Cell Preparation:
-
Seed cells expressing the target receptor (e.g., V1B) in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
2. Antagonist Assay:
-
Add varying concentrations of the test compound to the wells and incubate for a predetermined period to allow for receptor binding.
-
Place the plate in a fluorescence plate reader capable of kinetic measurements.
-
Add a fixed concentration of the agonist (e.g., AVP) to all wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Conclusion
The available data strongly indicate that this compound is a highly potent and selective V1B receptor antagonist. Its superior selectivity profile compared to earlier compounds like TASP0233278 and SSR149415 suggests a lower likelihood of off-target effects mediated by V1A, V2, or oxytocin receptors. This makes this compound a valuable research tool for elucidating the role of the V1B receptor in physiological and pathological processes and a promising candidate for further development as a therapeutic agent for stress-related disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel compounds.
References
Head-to-head comparison of TASP0390325 and nelivaptan
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed, objective comparison of two selective vasopressin V1b receptor antagonists, TASP0390325 and nelivaptan (also known as SSR-149415). Both compounds have been investigated for their potential therapeutic effects in stress-related disorders, such as depression and anxiety, by targeting the hypothalamic-pituitary-adrenal (HPA) axis. This document summarizes their pharmacological profiles, supported by available experimental data, to assist researchers and drug development professionals in evaluating these molecules.
Mechanism of Action: Targeting the Vasopressin V1b Receptor
Both this compound and nelivaptan are non-peptide antagonists of the vasopressin V1b receptor.[1][2] The V1b receptor is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH).[2] Arginine vasopressin (AVP) potentiates the effect of corticotropin-releasing factor (CRF) on ACTH secretion, particularly under conditions of stress. By blocking the V1b receptor, these antagonists inhibit the action of AVP, thereby attenuating the stress-induced activation of the HPA axis. This mechanism is the basis for their investigation as potential treatments for major depressive disorder and anxiety disorders.
In Vitro Pharmacology: Receptor Binding and Functional Activity
A direct comparison of the in vitro pharmacological properties of this compound and nelivaptan reveals that both are potent and selective V1b receptor antagonists.
| Parameter | This compound | Nelivaptan (SSR-149415) | Reference |
| Binding Affinity (V1b) | IC50 = 2.72 nM (human, recombinant) | Ki = 1.3 nM (rat, recombinant), 3.7 nM (rat, native); Ki = 1.5 nM (human, recombinant), 4.2 nM (human, native) | [3] |
| Functional Antagonism (V1b) | IC50 = 2.22 nM (rat, pituitary receptor) | Potently inhibits AVP-induced Ca2+ increase and ACTH secretion | [3] |
| Selectivity | No significant affinity for V1a, V2, or 85 other receptors/ion channels at 10 µM. | >70-fold selective for V1b over V1a and V2 receptors. |
Preclinical In Vivo Efficacy
Both compounds have demonstrated antidepressant- and anxiolytic-like effects in rodent models.
| Preclinical Model | This compound | Nelivaptan (SSR-149415) | Reference |
| Forced Swim Test (rat) | Exerted antidepressant effects. | Demonstrated antidepressant-like activity. | |
| CRF/dDAVP-Induced ACTH Release (rat) | Orally administered this compound antagonized the increase in plasma ACTH. | Inhibited stress-induced ACTH release. | |
| Anxiety Models | Showed anxiolytic effects in social interaction, elevated plus-maze, and stress-induced hyperthermia models. | Displayed anxiolytic-like activity. |
One study noted that this compound exerted its effects at a lower dose compared to nelivaptan, suggesting potentially improved pharmacokinetic profiles. However, a direct comparison of pharmacokinetic data from a head-to-head study is not publicly available.
Experimental Protocols
CRF/dDAVP-Induced ACTH Release in Rats
This assay evaluates the in vivo antagonism of the V1b receptor in the pituitary.
Methodology:
-
Male Sprague-Dawley rats are typically used.
-
The test compound (e.g., this compound) or vehicle is administered orally at a predetermined time before the challenge.
-
A combination of corticotropin-releasing factor (CRF) and the vasopressin analogue desmopressin (dDAVP) is administered intravenously to stimulate ACTH release.
-
Blood samples are collected at various time points after the challenge.
-
Plasma ACTH levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The inhibitory effect of the test compound is calculated by comparing the ACTH levels in the treated group to the vehicle-treated group.
Forced Swim Test in Rats
This is a widely used behavioral model to screen for potential antidepressant activity.
Methodology:
-
Male rats are individually placed in a cylinder filled with water from which they cannot escape.
-
The test typically consists of a pre-test session (e.g., 15 minutes) on the first day, followed by a test session (e.g., 5 minutes) 24 hours later.
-
The test compound or vehicle is administered at specified times before the test session (e.g., 24, 5, and 1 hour prior).
-
During the test session, the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflow
Vasopressin V1b Receptor Signaling Pathway
The binding of arginine vasopressin (AVP) to the V1b receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the secretion of ACTH from pituitary corticotrophs. This compound and nelivaptan act by blocking the initial step of this pathway.
Caption: V1b receptor signaling cascade leading to ACTH secretion.
Experimental Workflow for In Vivo Efficacy Testing
The general workflow for assessing the in vivo efficacy of V1b receptor antagonists in preclinical models is a multi-step process.
Caption: General workflow for preclinical evaluation of V1b antagonists.
Conclusion
Both this compound and nelivaptan are potent and selective V1b receptor antagonists with demonstrated antidepressant- and anxiolytic-like properties in preclinical models. This compound appears to be highly selective, with a potential for an improved pharmacokinetic profile as suggested by its in vivo potency. Nelivaptan has progressed into clinical trials, providing valuable data on its effects in humans. The choice between these compounds for further research and development would depend on a comprehensive evaluation of their complete pharmacokinetic and safety profiles, as well as their efficacy in more advanced and specific disease models. Direct, head-to-head comparative studies would be invaluable in making a definitive assessment of their relative therapeutic potential.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: TASP0390325 Versus Traditional Antidepressants in Rodent Models of Depression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel vasopressin V1B receptor antagonist, TASP0390325, against traditional antidepressants. The following analysis is based on available preclinical data from rodent models of depression, offering insights into their respective mechanisms and efficacy.
The quest for more effective and faster-acting antidepressants has led researchers to explore novel therapeutic targets beyond the classical monoaminergic systems. One such promising target is the arginine vasopressin (AVP) system, particularly the V1B receptor, which plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the pathophysiology of depression. This compound is an orally active, potent, and selective V1B receptor antagonist that has demonstrated antidepressant-like effects in preclinical studies. This guide synthesizes the available data to compare its efficacy with that of traditional antidepressants, namely the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the tricyclic antidepressant (TCA) imipramine, in established rodent models of depression.
Unraveling the Mechanisms of Action
This compound: Targeting the HPA Axis
This compound exerts its effects by blocking the V1B receptors located in the anterior pituitary gland.[1] In response to stress, corticotropin-releasing factor (CRF) and AVP are released from the hypothalamus and synergistically stimulate the secretion of adrenocorticotropic hormone (ACTH) from the pituitary. ACTH, in turn, stimulates the adrenal glands to release cortisol (corticosterone in rodents). Chronic stress can lead to hyperactivity of the HPA axis, a state frequently observed in patients with depression. By antagonizing the V1B receptor, this compound attenuates the stress-induced release of ACTH, thereby normalizing HPA axis function.[1] This mechanism represents a departure from the direct modulation of neurotransmitters in the synaptic cleft, the hallmark of traditional antidepressants.
Traditional Antidepressants: Modulating Monoamines
The primary mechanism of action for traditional antidepressants, such as SSRIs and TCAs, revolves around the monoamine hypothesis of depression. This theory posits that depression is caused by a deficiency in the brain of neurotransmitters like serotonin, norepinephrine, and dopamine.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): As their name suggests, SSRIs, like fluoxetine, selectively inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
-
Tricyclic Antidepressants (TCAs): TCAs, such as imipramine, have a broader mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine. They also interact with other receptors, which contributes to their side effect profile.
Comparative Efficacy in Preclinical Models
This section presents a comparative summary of the efficacy of this compound and traditional antidepressants in three widely used rodent models of depression: the Forced Swim Test, the Olfactory Bulbectomy model, and the Corticosterone-Induced Depression model.
Forced Swim Test (FST)
The FST is a behavioral despair model where the immobility of a rodent placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Species | Dose (mg/kg) | Route of Administration | Change in Immobility Time | Reference |
| This compound | Rat | 10, 30 | Oral | Significant decrease | Iijima et al., 2014 |
| Fluoxetine | Rat | 10 | Oral | Significantly lower immobility | Ciulla et al., n.d.[2] |
| Imipramine | Rat | 2.5, 5.0 | Not specified | Reduced to baseline | Gamaro et al., 2009[3] |
| Imipramine | Rat | 20, 30, 50 | Intraperitoneal | Significant reduction | Nakagawasai et al., 2018[4] |
Olfactory Bulbectomy (OBX) Model
Bilateral removal of the olfactory bulbs in rodents leads to a range of behavioral abnormalities, including hyperactivity in a novel environment, which is reversed by chronic, but not acute, antidepressant treatment.
| Compound | Species | Dose (mg/kg) | Route of Administration | Effect on Hyperactivity | Reference |
| This compound | Rat | 3, 10 | Oral (14 days) | Significant reversal | Iijima et al., 2014 |
| Fluoxetine | Mouse | 10 | Oral (14 days) | Reversed OB-induced hyperactivity | Rodrigues et al., 2012 |
| Fluoxetine | Rat | 10 | Subcutaneous (5 weeks) | Attenuated OB-associated changes | Johnson et al., n.d. |
| Imipramine | Rat | 10 | Intraperitoneal (7 days) | Significantly reduced nocturnal activity | Hellriegel & O'Donnell, 1991 |
| Imipramine | Rat | Not specified | Daily injections/subcutaneous implantation | Reduced hyperactivity | Hellweg et al., 2000 |
Corticosterone-Induced Depression Model
Chronic administration of corticosterone mimics the effects of chronic stress and induces depressive-like behaviors in rodents. A related V1B receptor antagonist to this compound, TASP0233278, has been studied in this model.
| Compound | Species | Dose (mg/kg) | Route of Administration | Effect on Depressive-like Behavior | Reference |
| TASP0233278 | Not specified | Not specified | Oral | Improved depressive-like behavior | Iijima et al., 2014 |
| Fluoxetine | Mouse | 18 | Not specified (3 weeks) | Reversed anxiety/depression-like phenotype | David et al., 2009 |
| Fluoxetine | Rat | Not specified | Not specified | Alleviated anhedonic effect | |
| Fluoxetine | Mouse | 5, 10 | Not specified | Reversed behavioral changes |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Forced Swim Test (Rat)
-
Apparatus: A transparent plastic cylinder (20 cm diameter, 40 cm height) is filled with water (25 ± 1°C) to a depth of 15 cm.
-
Procedure:
-
On the first day (pre-test), rats are individually placed in the cylinder for a 15-minute period.
-
Twenty-four hours later (test session), the animals are administered the test compound or vehicle at a specified time before being placed back into the cylinder for a 5-minute session.
-
The duration of immobility, defined as the time the rat floats without struggling and making only movements necessary to keep its head above water, is recorded during the 5-minute test session.
-
-
Data Analysis: The total immobility time is calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Olfactory Bulbectomy (Rat) Model
-
Surgical Procedure:
-
Rats are anesthetized, and the skull is exposed.
-
Burr holes are drilled over the olfactory bulbs.
-
The olfactory bulbs are aspirated using a suction pipette. The burr holes are then filled with hemostatic gelatin sponge.
-
Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
-
Animals are allowed a recovery period of at least two weeks before behavioral testing.
-
-
Behavioral Assessment (Open Field Test):
-
The open field apparatus consists of a square arena with walls.
-
Rats are individually placed in the center of the arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a specified period (e.g., 10 minutes).
-
Chronic drug administration (e.g., daily for 14 days) is initiated after the recovery period.
-
-
Data Analysis: Locomotor activity is compared between sham-operated, vehicle-treated OBX, and drug-treated OBX groups. A significant reduction in hyperactivity in the drug-treated OBX group compared to the vehicle-treated OBX group indicates an antidepressant-like effect.
Corticosterone-Induced Depression Model (Rodent)
-
Procedure:
-
Rodents receive daily subcutaneous injections of corticosterone (e.g., 20-40 mg/kg) or vehicle for a prolonged period (e.g., 21 days).
-
Following the chronic corticosterone administration, animals are subjected to various behavioral tests to assess depressive-like behaviors. These can include:
-
Sucrose Preference Test: To measure anhedonia (reduced interest in pleasurable stimuli).
-
Forced Swim Test or Tail Suspension Test: To measure behavioral despair.
-
Novelty-Suppressed Feeding Test: To assess anxiety- and depression-related feeding inhibition.
-
-
-
Drug Administration: Test compounds or vehicle are administered during the latter part of the corticosterone treatment period.
-
Data Analysis: Behavioral measures are compared between the control group, the corticosterone-treated group, and the corticosterone + drug-treated group to determine if the drug can prevent or reverse the corticosterone-induced depressive-like phenotype.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in the HPA axis.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Experimental workflow for the Olfactory Bulbectomy model.
Conclusion
The available preclinical evidence suggests that this compound, through its unique mechanism of action as a V1B receptor antagonist, demonstrates antidepressant-like efficacy in established rodent models of depression. While direct head-to-head comparative studies with traditional antidepressants are limited, the data presented in this guide allows for an indirect comparison. This compound shows robust effects in the forced swim test and the olfactory bulbectomy model, comparable to those observed with fluoxetine and imipramine. Furthermore, the efficacy of a related compound in a corticosterone-induced depression model, which is suggested to be resistant to traditional antidepressants, highlights the potential of V1B receptor antagonism as a novel therapeutic strategy for depression, particularly in patient populations with HPA axis dysregulation. Further research, including direct comparative clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of major depressive disorder.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. libir.josai.ac.jp [libir.josai.ac.jp]
In Vivo Validation of TASP0390325: A Comparative Analysis of V1B Receptor Blockade
A comprehensive guide for researchers and drug development professionals on the in vivo performance of TASP0390325, a selective vasopressin V1B receptor antagonist, benchmarked against other relevant compounds. This document provides a detailed comparison supported by experimental data, methodologies, and visual pathway representations.
The arginine vasopressin (AVP) system, particularly the vasopressin V1B receptor, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, making it a significant target for therapeutic intervention in stress-related disorders. This compound is a novel, orally active V1B receptor antagonist that has demonstrated promising preclinical efficacy. This guide provides an objective in vivo validation of this compound's V1B receptor blockade by comparing its performance with other V1B receptor antagonists, including TASP0233278, SSR149415, TS-121, and ABT-436. The following sections present quantitative data from key in vivo experiments, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.
Comparative Performance of V1B Receptor Antagonists
The in vivo efficacy of this compound and its comparators has been evaluated in several key preclinical models. These experiments are designed to assess the compounds' ability to engage the V1B receptor in a physiological context and produce downstream effects indicative of therapeutic potential for conditions like depression and anxiety.
Inhibition of CRF/dDAVP-Induced ACTH Release
A fundamental measure of in vivo V1B receptor blockade is the attenuation of adrenocorticotropic hormone (ACTH) release from the pituitary in response to a challenge with corticotropin-releasing factor (CRF) and the vasopressin analog desmopressin (dDAVP). This assay directly assesses the antagonist's ability to block the V1B receptor at its primary site of action in the HPA axis.
| Compound | Species | Administration Route | Dose | ACTH Inhibition (%) | Reference |
| This compound | Rat | Oral | 3 mg/kg | Significant Inhibition | [1] |
| SSR149415 | Rat | Oral | 1 - 10 mg/kg | Dose-dependent inhibition | [2] |
Quantitative data for ACTH inhibition by this compound was not available in the public domain.
Forced Swim Test (FST)
The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
| Compound | Species | Administration Route | Dose | Change in Immobility | Reference |
| This compound | Rat | Oral | Not Specified | Antidepressant effect observed | [1] |
| SSR149415 | Rat | Not Specified | Not Specified | No significant effect reported in some studies | [3] |
Specific quantitative data on the reduction of immobility time for this compound is not publicly available.
Olfactory Bulbectomy (OBX) Model
The olfactory bulbectomy model in rodents is a well-established paradigm for inducing behavioral and neurochemical changes that mimic aspects of human depression. Chronic, but not acute, reversal of these deficits by a test compound is indicative of potential antidepressant activity. A key behavioral measure in this model is the reduction of hyperemotionality.
| Compound | Species | Administration Route | Dose | Outcome | Reference |
| This compound | Rat | Oral | Not Specified | Antidepressant effect after 2 weeks of treatment | [4] |
| SSR149415 | Rat | Oral | 10 mg/kg | Significant reduction in hyperemotionality after 14 days | |
| SSR149415 | Rat | Oral | 30 mg/kg | Significant reduction in hyperemotionality after 14 days |
Quantitative hyperemotionality scores for this compound are not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following are protocols for the key in vivo experiments cited in this guide.
CRF/dDAVP-Induced ACTH Release in Rats
This protocol is designed to assess the in vivo potency of V1B receptor antagonists in blocking the pituitary response to vasopressin.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water. They are acclimated to the housing facilities for at least one week prior to the experiment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) via gavage at the desired doses and pre-treatment times.
-
Challenge: At the designated time after drug administration, a combination of corticotropin-releasing factor (CRF) and desmopressin (dDAVP) is injected intravenously (i.v.) to stimulate ACTH release.
-
Blood Sampling: Blood samples are collected at baseline and at specific time points following the CRF/dDAVP challenge, typically via a tail vein or indwelling catheter.
-
ACTH Measurement: Plasma ACTH levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of the ACTH response is calculated by comparing the area under the curve (AUC) of the ACTH concentration-time profile in the drug-treated groups to that of the vehicle-treated control group.
Forced Swim Test (FST) in Rats
This behavioral test is used to evaluate the antidepressant-like effects of compounds.
-
Apparatus: A cylindrical container (typically 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test session (Day 1): Rats are placed individually into the cylinder for a 15-minute period. This initial exposure induces a state of learned helplessness.
-
Test session (Day 2): 24 hours after the pre-test, rats are again placed in the water-filled cylinder for a 5-minute test session. The test compound or vehicle is administered at a specified time before the test session.
-
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Olfactory Bulbectomy (OBX) Model in Rats
This surgical model induces a range of behavioral and neuroendocrine abnormalities that are reversed by chronic antidepressant treatment.
-
Surgical Procedure:
-
Male rats are anesthetized, and the skull is exposed.
-
Burr holes are drilled over the olfactory bulbs.
-
The olfactory bulbs are aspirated using a suction pipette. Sham-operated control animals undergo the same procedure without the removal of the bulbs.
-
-
Post-operative Recovery: Animals are allowed to recover for a period of at least two weeks to allow the behavioral deficits to fully develop.
-
Drug Treatment: Chronic daily administration of the test compound or vehicle is initiated after the recovery period and continues for a specified duration (typically 2-4 weeks).
-
Behavioral Assessment (Hyperemotionality):
-
Rats are placed in a novel, brightly lit open field arena.
-
A series of standardized stimuli (e.g., a gentle prod with a pencil, a sudden sound) are presented.
-
The animal's emotional reactivity is scored based on a rating scale that includes behaviors such as exaggerated startle responses, vocalization, and aggression.
-
-
Data Analysis: The total hyperemotionality score for each treatment group is compared to the vehicle-treated OBX group and the sham-operated control group. A significant reduction in the hyperemotionality score in the drug-treated OBX group suggests an antidepressant-like effect.
Visualizing the Mechanisms
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
V1B Receptor Signaling Pathway
Experimental Workflow: CRF/dDAVP-Induced ACTH Release
Logical Flow of Antidepressant Screening Models
References
- 1. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of age on the development of hyperemotionality following bilateral olfactory bulbectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of TASP0390325 in Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of TASP0390325, a potent and selective vasopressin V1B receptor antagonist, with other relevant compounds. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies.
Executive Summary
This compound demonstrates high affinity and exceptional selectivity for the vasopressin V1B receptor (AVPR1B). In comparative binding assays, its specificity profile is markedly distinguished from less selective compounds. This guide summarizes the available quantitative data, details the experimental protocols for robust binding assays, and provides a visual representation of the experimental workflow.
Comparative Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of this compound and a comparator compound, the selective V1A receptor antagonist SR49059 (Relcovaptan), against the three vasopressin receptor subtypes: V1A, V1B, and V2.
| Compound | V1B Ki (nM) | V1A Ki (nM) | V2 Ki (nM) | Selectivity (V1A/V1B) | Selectivity (V2/V1B) |
| This compound | 2.22 (IC50, rat) | >10,000 | >10,000 | >4500-fold | >4500-fold |
| SR49059 | >1000[1][2] | 1.6 (rat)[1][2][3] | >1000 | 0.0016-fold | >1-fold |
Note: The Ki for this compound against V1A and V2 receptors is extrapolated from the finding of no significant affinity at a concentration of 10 µM.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the binding affinity and specificity of compounds like this compound is provided below.
Objective: To determine the inhibition constant (Ki) of a test compound for the vasopressin V1B receptor and assess its cross-reactivity with V1A and V2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human V1A, V1B, or V2 receptors.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Arginine Vasopressin).
-
Test Compound: this compound and comparator compounds.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM) and 0.1% Bovine Serum Albumin (BSA).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled specific ligand for the receptor being assayed.
-
96-well Plates: For incubating the assay components.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid and Counter: For quantifying radioactivity.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Cell membranes (at a concentration optimized for the specific receptor)
-
Radioligand (at a concentration close to its Kd)
-
Test compound at various concentrations or buffer for total binding controls.
-
Non-specific binding control for determining non-specific binding.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow and Signaling
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
References
Comparative Analysis of AVPr1b Antagonist Pharmacokinetic Properties
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the pharmacokinetic properties of three arginine vasopressin receptor 1b (AVPr1b) antagonists: THY1773, ABT-436, and SSR149415. While the initial focus of this analysis was to include TASP0390325, a comprehensive search of publicly available scientific literature and databases did not yield sufficient pharmacokinetic data for a comparative assessment. Therefore, this guide will focus on the aforementioned alternatives to provide valuable insights into the pharmacokinetic profiles of this class of compounds.
The data presented herein is compiled from preclinical and clinical studies, offering a comparative overview of key parameters such as absorption, distribution, metabolism, and excretion (ADME). This information is crucial for the evaluation and selection of drug candidates in the development of novel therapeutics targeting the AVPr1b.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for THY1773 and ABT-436. Due to the limited availability of specific quantitative data for SSR149415 in the reviewed literature, a qualitative summary is provided.
| Parameter | THY1773 (in Rats) | THY1773 (in Dogs) | ABT-436 (in Humans) |
| Bioavailability (F%) | 46.4% (oral) | 45.0% (oral) | Data not available |
| Time to Maximum Concentration (Tmax) | Data not available | Data not available | 2.95 - 2.98 hours (single dose) |
| Maximum Concentration (Cmax) | Data not available | Data not available | 1.02 - 1.09 µg/mL (single dose) |
| Area Under the Curve (AUC) | Data not available | Data not available | 5.66 - 5.97 µg·h/mL (single dose) |
| Elimination Half-life (t½) | Data not available | Data not available | 25.7 - 32 hours (single and multiple doses)[1] |
| Plasma Protein Binding | 89.2% | 89.6% | Data not available |
| Blood-to-Plasma Ratio | 0.822 | 0.846 | Data not available |
| Renal Clearance (CLr) | Urinary excretion of unchanged drug was 4.6% in 24h (intravenous) | Urinary excretion of unchanged drug was 2.0% in 24h (intravenous) | Data not available |
SSR149415 Qualitative Summary: SSR149415 is reported to be an orally active V1b receptor antagonist. In animal models, it demonstrates efficacy at doses ranging from 3 mg/kg, with a duration of action exceeding 4 hours at a 10 mg/kg oral dose[2]. It is noted to have an adequate Absorption, Distribution, Metabolism, and Excretion (ADME) profile and is well-tolerated in both animals and humans[2].
Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
THY1773 Pharmacokinetic Studies in Rats and Dogs[3]
-
Animal Models: Male Sprague Dawley rats and male beagle dogs were used.
-
Administration: For intravenous (IV) administration, THY1773 was dissolved in 10% (v/v) hydroxypropyl-β-cyclodextrin at pH 4. For oral (PO) administration, it was suspended in 0.5% (w/v) methylcellulose 400.
-
Dosing: Rats received 1 mg/kg and dogs received 0.5 mg/kg.
-
Sample Collection: Blood samples were collected at predose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing EDTA-2K. Plasma was separated by centrifugation. Urine samples were collected for 24 hours post-IV administration.
-
Sample Analysis: Plasma and urine samples were deproteinized with acetonitrile/methanol (9:1, v/v) containing an internal standard. The supernatant was analyzed by LC-MS/MS to determine THY1773 concentrations.
-
Plasma Protein Binding: Determined by equilibrium dialysis at a THY1773 concentration of 300 ng/mL.
-
Blood-to-Plasma Ratio: Evaluated in pooled whole blood at a concentration of 1 µmol/L.
ABT-436 Pharmacokinetic Study in Healthy Volunteers[1]
-
Study Design: A single-dose, double-blind, randomized, 4-period crossover study was conducted in twenty moderate alcohol drinkers.
-
Administration: A single 1,000 mg oral dose of ABT-436 was administered.
-
Sample Collection: Plasma samples were collected to measure ABT-436 levels.
-
Sample Analysis: Plasma concentrations of ABT-436 were determined to calculate pharmacokinetic parameters including Tmax, Cmax, AUC, and t½.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: AVPr1b signaling pathway.
Caption: Preclinical pharmacokinetic experimental workflow.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for TASP0390325
This document provides immediate safety, logistical, and procedural information for the proper handling and disposal of TASP0390325. The following guidance is based on general laboratory safety protocols and information for similar compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure compliance with all applicable regulations.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 554.44 g/mol | |
| IC50 (rat pituitary receptor) | 2.22 nM | |
| Purity | ≥98% | |
| Storage Temperature | -20°C |
General Disposal Protocol for this compound
The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to comply with local and institutional regulations.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Classification
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Needles or other sharps contaminated with this compound.
Disposal Procedure
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.
-
The container should be sealed to prevent dust inhalation.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste containers by your institution's EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound waste.
Personal protective equipment for handling TASP0390325
Essential Safety and Handling Guide for TASP0390325
Product Identifier: this compound Chemical Name: C₂₅H₂₉ClFN₅O₄·HCl Primary Activity: Potent and selective V1B receptor antagonist. Known Effects: Exhibits antidepressant and anxiolytic properties in research models.[1][2][3]
This document provides crucial safety protocols and operational guidance for laboratory personnel handling this compound. As a biologically active compound, all procedures should be conducted with a thorough understanding of its properties and potential hazards.
Hazard Identification and Risk Assessment
This compound is a potent arginine vasopressin receptor 1B (V1B) antagonist with an IC₅₀ of 2.22 nM for rat pituitary receptors and 2.72 nM for recombinant human V1B receptors. While specific toxicology data is limited, its high potency necessitates careful handling to prevent accidental exposure. The parent compound class, vasopressin receptor antagonists, can have significant physiological effects. Therefore, treat this compound as a hazardous substance.
Potential Routes of Exposure:
-
Inhalation of aerosolized powder.
-
Dermal contact.
-
Ocular contact.
-
Ingestion.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is mandatory to minimize exposure risk. The level of PPE should correspond to the procedure being performed.
| Activity | Required PPE |
| Low-Risk Operations (e.g., handling sealed containers, visual inspection) | * Standard laboratory coat* Safety glasses with side shields* Nitrile gloves |
| Moderate-Risk Operations (e.g., weighing solid compound, preparing solutions, performing dilutions) | * Disposable lab coat or gown* Chemical splash goggles* Double-gloving with nitrile gloves* N95 or higher-rated respirator (if not in a fume hood) |
| High-Risk/Emergency Operations (e.g., cleaning up spills, potential for significant aerosolization) | * Chemical-resistant suit or gown* Full-face respirator or Powered Air-Purifying Respirator (PAPR)* Heavy-duty nitrile or butyl rubber gloves |
Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.
Engineering Controls and Safe Handling
Primary Engineering Control:
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, reconstituting) and concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.
Safe Handling Procedures:
-
Designate a specific area within the lab for handling this compound.
-
Ensure all equipment (spatulas, weigh boats, glassware) is clean and dedicated for use with this compound where possible.
-
Use wet-wiping or HEPA-filtered vacuuming for cleaning work surfaces. Avoid dry sweeping.
-
Transport containers in a sealed, secondary container to prevent spills.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Calculation: Determine the required mass of this compound (M.Wt: 554.44 g/mol ) and volume of DMSO. For 1 mL of a 10 mM stock, 5.54 mg of this compound is needed.
-
Preparation:
-
Don appropriate PPE (disposable lab coat, chemical splash goggles, double nitrile gloves).
-
Perform all subsequent steps within a chemical fume hood.
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully add the calculated mass of this compound to the tube using a clean spatula. Avoid generating dust.
-
Record the exact mass.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of high-purity DMSO to the microcentrifuge tube.
-
Cap the tube securely.
-
Vortex gently until the solid is completely dissolved. The compound is soluble to 100 mM in DMSO.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name (this compound), concentration (10 mM), solvent (DMSO), date, and preparer's initials.
-
Store the stock solution at -20°C as recommended.
-
Emergency and Disposal Plans
Spill Response:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.
-
Don PPE: Wear high-risk/emergency PPE before re-entering the area.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid aerosolization.
-
Clean-Up: Carefully collect all contaminated materials into a designated hazardous waste container. Clean the spill area with an appropriate deactivating agent or soap and water, followed by 70% ethanol.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety department.
Exposure Procedures:
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan:
-
All solid waste (used gloves, weigh boats, tubes) and liquid waste containing this compound must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
